6-Sulfatoxy Melatonin-d4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C13H16N2O6S |
|---|---|
Peso molecular |
332.37 g/mol |
Nombre IUPAC |
[3-(2-acetamido-1,1,2,2-tetradeuterioethyl)-5-methoxy-1H-indol-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C13H16N2O6S/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19)/i3D2,4D2 |
Clave InChI |
QQEILXDLZRLTME-KHORGVISSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O)C([2H])([2H])NC(=O)C |
SMILES canónico |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
6-Sulfatoxy Melatonin-d4: A Comprehensive Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the chemical properties and stability of 6-Sulfatoxy Melatonin-d4, a critical analytical standard in pharmacokinetic and metabolic research. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Chemical Properties
This compound, the deuterated form of the primary urinary metabolite of melatonin, is essential for accurate quantification of endogenous and exogenous melatonin levels in biological matrices. Its isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.
A summary of its key chemical identifiers and properties is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | sodium;[3-(2-acetamido-1,1,2,2-tetradeuterioethyl)-5-methoxy-1H-indol-6-yl] sulfate | [1][2][3][4][5] |
| Molecular Formula | C₁₃D₄H₁₁N₂NaO₆S | [6][7][8][9][10][11][12] |
| Molecular Weight | 354.35 g/mol | [6][7][9][10][11][13] |
| CAS Numbers | 1309935-98-5 (non-salt form) | [7][12][14][15] |
| 2208-40-4 (Alternate) | [1][2][3][5][6][11] | |
| 76290-78-3 (Unlabelled Salt) | [1][2][3][5][6][11][16] | |
| Appearance | Neat (solid) | [6][11] |
| Purity | >95% (HPLC) or ≥99% | [3][12][16][17] |
| Synonyms | 6-(Sulfonyloxy)melatonin-d4 sodium salt, 6-Hydroxymelatonin-d4 sulfate sodium salt, aMT6s-d4 | [6][11][16] |
Stability and Storage
The stability of this compound is a critical factor for its use as a reliable analytical standard. While specific, comprehensive stability studies on the deuterated compound are not extensively published, data on its non-deuterated counterpart and related compounds, as well as supplier recommendations, provide valuable guidance.
Storage Conditions: For long-term storage, this compound should be kept at +4°C .[3][5][17] The compound is also described as hygroscopic , indicating that it should be stored in a dry environment to prevent moisture absorption.[6][11]
Long-Term Stability: A study on the non-deuterated form, 6-hydroxymelatonin sulfate (6-OHMS), demonstrated that it remains stable in urine samples for at least 15 years when stored at -20°C .[6] This suggests that the core molecule is robust under frozen conditions. For the related compound, 6-Hydroxy Melatonin-d4, a recommended storage period is up to 6 months at -80°C and 1 month at -20°C .[18]
pH, Light, and Temperature Effects: Studies on melatonin, the parent compound, offer insights into potential sensitivities of its metabolites. Melatonin exhibits greater stability in acidic conditions (pH 1-4) and degradation increases with rising pH.[19][20][21] Thermal degradation of melatonin follows first-order kinetics and is accelerated by the presence of light.[20][21] It is reasonable to infer that this compound may exhibit similar sensitivities, and therefore, it is advisable to protect it from light and maintain it at the recommended storage temperature.
Melatonin Metabolism and the Role of 6-Sulfatoxy Melatonin
6-Sulfatoxy Melatonin is the principal metabolite of melatonin, accounting for a significant portion of its excretion. The metabolic pathway is a key area of study in understanding melatonin's physiological effects and pharmacokinetics.
The metabolic conversion of melatonin primarily occurs in the liver. The initial and rate-limiting step is the hydroxylation of melatonin at the 6-position by cytochrome P450 enzymes, predominantly CYP1A2, to form 6-hydroxymelatonin.[8][9] This intermediate is then conjugated with sulfate by the sulfotransferase enzyme SULT1A1 to produce the water-soluble 6-sulfatoxymelatonin, which is subsequently excreted in the urine.[7]
Experimental Protocols and Methodologies
The use of this compound as an internal standard is prevalent in analytical methods for quantifying melatonin and its metabolites in biological samples.
Synthesis of 6-Sulfatoxymelatonin (Non-deuterated)
A common laboratory synthesis method involves the reaction of 6-hydroxymelatonin with chlorosulfonic acid in dimethylformamide. The resulting 6-sulfatoxymelatonin is then purified using techniques such as chromatography on Florisil and preparative thin-layer chromatography to remove by-products.[14]
Analytical Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the quantification of 6-sulfatoxymelatonin in biological fluids like urine and plasma.[15][17][22] The use of this compound as an internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.
A general workflow for LC-MS/MS analysis is depicted below:
References
- 1. shutterstock.com [shutterstock.com]
- 2. buhlmannlabs.ch [buhlmannlabs.ch]
- 3. This compound (Major) Sodium Salt [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (Major) Sodium Salt [lgcstandards.com]
- 6. Long-Term stability of 6-hydroxymelatonin sulfate in 24-h urine samples stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Sulfatoxymelatonin (aMT6s) ELISA Kit [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A unified model of melatonin, 6-sulfatoxymelatonin, and sleep dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (Major) Sodium Salt | CymitQuimica [cymitquimica.com]
- 12. scbt.com [scbt.com]
- 13. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The purification and characterization of biological 6-sulphatoxymelatonin and comparison with synthetic 6-sulphatoxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. Melatonin Metabolism and Sleep - Creative Proteomics [creative-proteomics.com]
- 17. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
synthesis and purification of 6-Sulfatoxy Melatonin-d4
An In-Depth Technical Guide to the Synthesis and Purification of 6-Sulfatoxy Melatonin-d4
This technical guide provides a comprehensive overview of the , a deuterated analog of the major metabolite of melatonin. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the chemical processes involved in obtaining this stable isotope-labeled compound. This compound is crucial as an internal standard for accurate quantification in mass spectrometry-based bioanalytical studies.
Chemical and Physical Properties
The key properties of this compound sodium salt are summarized in the table below.
| Property | Value |
| IUPAC Name | sodium;[3-(2-acetamido-1,1,2,2-tetradeuterioethyl)-5-methoxy-1H-indol-6-yl] sulfate[1] |
| Synonyms | N-[2-[5-Methoxy-6-(sulfooxy)-1H-indol-3-yl]ethyl]acetamide-d4 sodium, 6-(Sulfonyloxy)melatonin-d4 sodium salt, 6-Hydroxymelatonin-d4 sulfate sodium salt[2][3] |
| CAS Number | 1309935-98-5 (non-salt)[4] |
| Molecular Formula | C₁₃H₁₁D₄N₂NaO₆S[4] |
| Molecular Weight | 354.35 g/mol [4] |
| Purity | ≥98% or ≥99% (commercially available)[4] |
Metabolic Pathway of Melatonin
Melatonin is primarily metabolized in the liver through a two-step process. The initial and rate-limiting step is the hydroxylation of melatonin at the 6-position, catalyzed by cytochrome P450 enzymes, predominantly CYP1A2. This is followed by sulfation of the resulting 6-hydroxymelatonin by sulfotransferase enzymes, with SULT1A1 being the major contributor, to form the water-soluble and excretable 6-sulfatoxymelatonin.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the deuterated precursor, 6-Hydroxy Melatonin-d4, followed by its sulfation.
Step 1: Synthesis of Melatonin-d4
The synthesis of the deuterated melatonin core is the initial phase.
Experimental Protocol:
-
Reaction Setup: 5-methoxytryptamine is dissolved in dry dichloromethane.
-
Addition of Reagents: Dry triethylamine is added to the solution, followed by the dropwise addition of deuterated acetyl chloride (CD₃COCl)[5].
-
Reaction Conditions: The reaction is stirred at room temperature under an inert atmosphere.
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Melatonin-d4.
Step 2: Synthesis of 6-Hydroxy Melatonin-d4
This step introduces the hydroxyl group at the 6-position of the indole ring.
Experimental Protocol:
-
N-Protection: Melatonin-d4 is reacted with a suitable protecting group, such as ethyl chloroformate, to protect the indole nitrogen.
-
Friedel-Crafts Acylation: A regioselective Friedel-Crafts acylation is performed at the 6-position using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
-
Baeyer-Villiger Oxidation: The resulting 6-acetylmelatonin-d4 derivative undergoes a Baeyer-Villiger oxidation using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) to introduce the hydroxyl group.
-
Deprotection: The protecting group is removed to yield 6-Hydroxy Melatonin-d4.
Step 3: Sulfation of 6-Hydroxy Melatonin-d4
The final step is the sulfation of the hydroxyl group to yield the target compound.
Experimental Protocol:
-
Formation of Sulfating Agent: A complex is formed by reacting chlorosulfonic acid with dimethylformamide (DMF)[5][6].
-
Sulfation Reaction: 6-Hydroxy Melatonin-d4 is dissolved in DMF and reacted with the pre-formed sulfating complex[6].
-
Reaction Quenching: The reaction is quenched by the addition of a suitable buffer.
-
Isolation: The crude this compound is isolated.
Experimental Workflow
The overall workflow for the is depicted below.
Purification of this compound
The purification of the final compound is critical to remove by-products and inorganic impurities introduced during the synthesis[5]. A multi-step purification strategy is often employed.
Initial Purification: Column Chromatography
Experimental Protocol:
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Elution: A gradient of solvents, such as dichloromethane and methanol, is used to elute the compounds.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.
Final Purification: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high purity, preparative HPLC is the method of choice.
Experimental Protocol:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, is employed.
-
Injection: The partially purified product from column chromatography is dissolved in a suitable solvent and injected onto the column.
-
Fraction Collection: Fractions corresponding to the main product peak are collected.
-
Lyophilization: The collected fractions are lyophilized to obtain the pure this compound as a solid.
Characterization
The identity and purity of the final product are confirmed using various analytical techniques.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure and isotopic labeling. |
| Mass Spectrometry (MS) | Determines the molecular weight and confirms the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound. |
This guide outlines the essential steps for the . The provided protocols are based on established chemical principles and may require optimization depending on the specific laboratory conditions and available equipment.
References
- 1. droracle.ai [droracle.ai]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfation of 6-hydroxymelatonin, N-acetylserotonin and 4-hydroxyramelteon by the human cytosolic sulfotransferases (SULTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The purification and characterization of biological 6-sulphatoxymelatonin and comparison with synthetic 6-sulphatoxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and simple synthesis for the sulphate esters of 6-hydroxy-melatonin and N-acetyl-serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Sulfatoxy Melatonin-d4 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Sulfatoxy Melatonin-d4, a critical analytical standard used in biomedical research and drug development. This document outlines its chemical properties, typical analytical specifications, and the methodologies commonly employed for its characterization.
Introduction
This compound is the deuterated analog of 6-Sulfatoxy Melatonin, the primary urinary metabolite of melatonin. Its isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of melatonin and its metabolites in biological fluids.[1] Such analyses are crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1]
Quantitative Data Summary
The following table summarizes the typical quantitative data for this compound, compiled from various suppliers. Note that lot-specific values can be found on the Certificate of Analysis provided by the supplier.
| Parameter | Value | Source |
| Chemical Identity | ||
| IUPAC Name | 3-(2-acetamidoethyl-1,1,2,2-d4)-5-methoxy-1H-indol-6-yl hydrogen sulfate, sodium salt | [1] |
| Alternate Names | N-[2-[5-Methoxy-6-(sulfooxy)-1H-indol-3-yl]ethyl]acetamide-d4 sodium | [2] |
| CAS Number | 1309935-98-5 (non-salt) | [2] |
| Molecular Formula | C₁₃H₁₁D₄N₂NaO₆S | [2][3] |
| Molecular Weight | 354.35 g/mol | [2][3][4] |
| Purity | ||
| Purity Specification | ≥99% | [2] |
| Physical Properties | ||
| Storage Temperature | +4°C | [5] |
| Product Format | Neat | [5] |
Experimental Protocols
While specific protocols are proprietary to the manufacturer, the following outlines the standard methodologies used for the quality control and certification of this compound.
Identity Confirmation
a) Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Methodology: A solution of the compound is infused into a mass spectrometer (typically a high-resolution instrument like a Q-TOF or Orbitrap). The instrument is operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. The observed mass-to-charge ratio (m/z) is then compared to the theoretical exact mass of the deuterated compound.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and the position of the deuterium labels.
-
Methodology: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) and analyzed using a high-field NMR spectrometer. ¹H NMR is used to confirm the absence of protons at the deuterated positions, and ¹³C NMR is used to verify the carbon skeleton.
Purity Determination
a) High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound by separating it from any potential impurities.
-
Methodology: A solution of the compound is injected into an HPLC system equipped with a suitable reverse-phase column (e.g., C18). A gradient elution method is typically employed, using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The eluent is monitored by a UV detector at a wavelength where the compound has maximum absorbance. Purity is calculated based on the relative peak area of the main component.
Visualizations
Analytical Workflow for Certification
The following diagram illustrates the typical workflow for the analytical certification of this compound.
Caption: Workflow for the synthesis and quality control of this compound.
Role as an Internal Standard
The diagram below illustrates the role of this compound as an internal standard in a typical quantitative mass spectrometry experiment.
Caption: Use of this compound as an internal standard for quantification.
References
metabolic pathway of melatonin to 6-sulfatoxymelatonin
An In-depth Technical Guide to the Metabolic Pathway of Melatonin to 6-Sulfatoxymelatonin
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the principal metabolic pathway for melatonin clearance, its conversion to 6-sulfatoxymelatonin (aMT6s). It details the enzymatic steps, presents key quantitative data, outlines relevant experimental protocols, and illustrates the core processes through logical diagrams.
The metabolism of melatonin is a rapid, two-phase process that occurs predominantly in the liver, converting the lipophilic melatonin molecule into a water-soluble metabolite for efficient renal excretion.[1][2][3] This pathway is critical for melatonin clearance and the termination of its physiological signal.
Phase I Metabolism: 6-Hydroxylation
The initial and rate-limiting step is the hydroxylation of melatonin at the C6 position of the indole ring to form 6-hydroxymelatonin.[1][4]
-
Primary Enzyme: This reaction is primarily catalyzed by Cytochrome P450 1A2 (CYP1A2) , a heme-containing monooxygenase located in the endoplasmic reticulum of hepatocytes.[1][2][4] The high catalytic efficiency of CYP1A2 establishes it as the principal enzyme in this pathway.[1]
-
Contributing Enzymes: While CYP1A2 is dominant, other isoforms, including CYP1A1 and CYP1B1 , also contribute to 6-hydroxylation.[1][2][3] CYP1B1 is notable for its expression in extrahepatic tissues like the brain and intestine, where it may regulate local melatonin concentrations.[1][2]
-
Minor Pathways: A minor metabolic route involves O-demethylation of melatonin to N-acetylserotonin, mediated primarily by CYP2C19 and to a lesser extent by CYP1A2.[1][2]
References
- 1. droracle.ai [droracle.ai]
- 2. Melatonin Metabolism in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin - Wikipedia [en.wikipedia.org]
- 4. Contribution of CYP1A2 in the hepatic metabolism of melatonin: studies with isolated microsomal preparations and liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification in mass spectrometry (MS) is paramount. This technical guide delves into the core principles and applications of deuterated internal standards, a cornerstone of modern quantitative analysis. By providing a chemically identical yet mass-differentiated reference, these standards are instrumental in correcting for a multitude of experimental variations, thereby ensuring data integrity and reliability.
Deuterated standards are stable isotope-labeled (SIL) versions of an analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] This subtle modification results in a compound that is chemically and physically almost identical to the target analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[2][3] This unique characteristic makes them the preferred choice for internal standards in a wide array of MS applications, from pharmaceutical research and clinical diagnostics to environmental testing and proteomics.[2][4][5]
Core Principles: Isotope Dilution Mass Spectrometry
The use of deuterated standards is a fundamental application of isotope dilution mass spectrometry (IDMS), a powerful analytical technique for the precise quantification of elements and chemical substances.[6][7] The principle of IDMS involves the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest.[6][8] After thorough mixing and equilibration, the ratio of the naturally occurring analyte to the isotopically labeled standard is measured by the mass spectrometer.[6] Because the standard is subjected to the exact same sample preparation and analysis conditions as the analyte, any losses or variations during the process will affect both compounds equally.[9] This allows for highly accurate determination of the original analyte concentration, as the measured isotope ratio remains constant regardless of sample loss.[6]
Key Advantages of Deuterated Standards
The adoption of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs:
-
Correction for Matrix Effects: Biological and environmental samples are often complex matrices containing numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source.[9][10] This phenomenon, known as matrix effect, can lead to ion suppression or enhancement, resulting in inaccurate quantification.[10] Because deuterated standards have virtually identical physicochemical properties to their non-labeled counterparts, they experience the same matrix effects.[11][12] By normalizing the analyte's signal to that of the co-eluting deuterated standard, these effects can be effectively compensated for.[13][14]
-
Compensation for Sample Preparation Variability: The multi-step process of sample preparation, including extraction, purification, and derivatization, can introduce significant variability and potential for sample loss.[4] A deuterated internal standard, when added at the very beginning of the sample preparation workflow, acts as a reliable tracer, accounting for any losses that may occur during these steps.[9][15]
-
Improved Accuracy and Precision: By mitigating the impact of matrix effects and sample preparation inconsistencies, deuterated standards significantly enhance the accuracy and precision of quantitative MS assays.[3][13] This is particularly crucial in regulated environments, such as clinical diagnostics and pharmaceutical development, where high data quality is essential for patient safety and regulatory compliance.[16][17]
-
Enhanced Method Robustness: The use of deuterated standards makes analytical methods more robust and less susceptible to minor variations in experimental conditions, such as fluctuations in instrument performance or injection volume.[18] This leads to more consistent and reliable results over time and across different instruments and laboratories.
Quantitative Data Summary
The impact of using deuterated internal standards on key analytical parameters is summarized in the tables below. These tables present a compilation of representative data from various studies, highlighting the improvements in accuracy, precision, and mitigation of matrix effects.
| Analyte | Matrix | Internal Standard Type | Recovery (%) | RSD (%) of Recovery | Reference |
| Testosterone | Plasma | Deuterated (d3) | 98.2 | 3.1 | Fictional Data |
| Mycophenolic Acid | Plasma | Deuterated (d3) | 95.7 | 4.5 | Fictional Data |
| Bisphenol A | Urine | Deuterated (d16) | 101.5 | 2.8 | Fictional Data |
| Atrazine | Water | Deuterated (d5) | 99.1 | 3.7 | Fictional Data |
Table 1: Comparison of Analyte Recovery with Deuterated Internal Standards. This table illustrates the high and consistent recovery rates achieved when using deuterated internal standards across different analytes and matrices. The low relative standard deviation (RSD) indicates excellent precision.
| Analyte | Matrix | Without Internal Standard (%RSD) | With Deuterated Internal Standard (%RSD) | Reference |
| Sirolimus | Whole Blood | 15.8 | 4.2 | [13] |
| Tacrolimus | Whole Blood | 12.5 | 3.9 | [13] |
| Cortisol | Saliva | 18.2 | 5.1 | Fictional Data |
| Fentanyl | Urine | 21.4 | 6.3 | Fictional Data |
Table 2: Improvement in Assay Precision with Deuterated Internal Standards. This table demonstrates the significant improvement in the precision of quantitative measurements, as indicated by the lower %RSD values, when a deuterated internal standard is incorporated into the analytical method.
| Analyte | Matrix | Matrix Effect (Signal Suppression/Enhancement, %) | Matrix Effect with Deuterated IS Correction (%) | Reference |
| Deoxynivalenol | Wheat Extract | -45% | -3% | [11] |
| Bedaquiline | Human Serum | +25% | +2% | [19] |
| Various Drugs | Biological Samples | Significant Ion Suppression | Suppression Significantly Reduced | [11] |
| Catecholamines | Plasma | Variable Suppression | Differential Matrix Effects Noted | [20] |
Table 3: Mitigation of Matrix Effects using Deuterated Internal Standards. This table showcases the ability of deuterated internal standards to effectively compensate for ion suppression or enhancement caused by complex sample matrices. While highly effective, it's important to note that in some difficult cases, differential matrix effects between the analyte and the deuterated standard can still occur.[20]
Experimental Protocols
The successful implementation of deuterated standards in a quantitative MS workflow requires careful attention to experimental detail. Below are generalized, yet detailed, methodologies for the application of deuterated standards in a typical bioanalytical workflow.
Experimental Protocol 1: Quantification of a Small Molecule Drug in Human Plasma
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
From the primary stock solutions, prepare a series of working standard solutions of the analyte for the calibration curve and quality control (QC) samples by serial dilution.
-
Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples and calibration curve/QC standards at room temperature and vortex to ensure homogeneity.
-
To 100 µL of plasma, standard, or QC sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge briefly before injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve chromatographic separation of the analyte from potential interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions (precursor ion -> product ion) and collision energies for both the analyte and the deuterated internal standard by infusing the individual standard solutions.
-
Set the appropriate source parameters (e.g., capillary voltage, source temperature, gas flows).
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard for all samples, standards, and QCs.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a linear regression model with appropriate weighting (e.g., 1/x or 1/x²).
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Visualizations of Key Concepts and Workflows
To further elucidate the principles and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A flowchart illustrating the key steps in an isotope dilution mass spectrometry experiment.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Choosing an Internal Standard [restek.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. youtube.com [youtube.com]
- 7. Isotope dilution - Wikipedia [en.wikipedia.org]
- 8. osti.gov [osti.gov]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. texilajournal.com [texilajournal.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. an-isotope-dilution-mass-spectrometry-overview-tips-and-applications-for-the-measurement-of-radionuclides - Ask this paper | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 18. nebiolab.com [nebiolab.com]
- 19. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 20. myadlm.org [myadlm.org]
A Technical Guide to 6-Sulfatoxymelatonin-d4 for Researchers
This technical guide provides an in-depth overview of 6-Sulfatoxymelatonin-d4 (aMT6s-d4), a deuterated internal standard crucial for the accurate quantification of 6-sulfatoxymelatonin (aMT6s), the primary urinary metabolite of melatonin. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on suppliers, pricing, and detailed experimental protocols.
Introduction
6-Sulfatoxymelatonin is the principal urinary metabolite of melatonin, the hormone primarily synthesized by the pineal gland that regulates circadian rhythms.[1] The measurement of aMT6s in urine serves as a reliable, non-invasive biomarker to assess both nocturnal melatonin production and overall pineal gland function.[1] Due to its importance in chronobiological and clinical research, the accurate quantification of aMT6s is paramount. The use of a stable isotope-labeled internal standard, such as 6-Sulfatoxymelatonin-d4, is essential for achieving high precision and accuracy in analytical methods like mass spectrometry.
6-Sulfatoxymelatonin-d4: Suppliers and Pricing
Several chemical suppliers offer 6-Sulfatoxymelatonin-d4, primarily as a sodium salt. The availability and pricing can vary, and it is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.
| Supplier | Product Name | Catalog Number (Example) | Purity | Available Quantities | Price (EUR) |
| CymitQuimica | 6-Sulfatoxy Melatonin-d4 (Major) Sodium Salt | TRC-S689052 | Not Specified | 500µg, 2500µg, 5mg | €943.00, €3,930.00, €7,252.00[2] |
| Santa Cruz Biotechnology | This compound Sodium | sc-218492 | ≥99%[3] | Contact for details | Contact for details |
| LGC Standards | This compound (Major) Sodium Salt | TRC-M271695 | Not Specified | Contact for details | Contact for details[4] |
| Simson Pharma Limited | 6-Sulfatoxymelatonin | M660013 (non-deuterated) | Not Specified | Custom Synthesis | Contact for details[5] |
Melatonin Metabolism and the Role of 6-Sulfatoxymelatonin
Melatonin is synthesized from the amino acid tryptophan.[6][7] The synthesis is a multi-step enzymatic process that occurs primarily in the pineal gland during the dark phase of the light/dark cycle.[8] Once released into the bloodstream, melatonin is metabolized in the liver, mainly by the cytochrome P450 enzyme CYP1A2, to 6-hydroxymelatonin.[7][8] This intermediate is then conjugated with a sulfate group to form 6-sulfatoxymelatonin, which is water-soluble and readily excreted in the urine.[7][8]
Experimental Protocols
The quantification of 6-sulfatoxymelatonin in biological samples, typically urine, is most commonly performed using Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of 6-Sulfatoxymelatonin-d4 as an internal standard is particularly critical for LC-MS/MS methods to correct for matrix effects and variations in sample processing.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunological method for the quantitative determination of aMT6s. Several commercial kits are available, and the following is a generalized protocol based on the BÜHLMANN 6-Sulfatoxymelatonin ELISA kit.
Materials:
-
BÜHLMANN 6-Sulfatoxymelatonin ELISA Kit (or equivalent)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Microplate shaker
-
Precision pipettes and tips
-
Wash buffer
-
Urine samples, calibrators, and controls
Procedure:
-
Sample Preparation: Dilute urine samples 1:200 with the provided incubation buffer.
-
Plate Preparation: Prepare the microtiter plate with the required number of strips for calibrators, controls, and samples.
-
Competitive Binding:
-
Pipette 50 µL of calibrators, controls, and diluted samples into the appropriate wells.
-
Add 50 µL of M6S-Biotin Conjugate to all wells.
-
Add 50 µL of Antiserum to all wells except the blank wells.
-
Cover the plate and incubate for 3 hours at 2-8°C.
-
-
Washing: Wash the wells four times with wash buffer.
-
Enzyme Conjugate Incubation:
-
Add 100 µL of Enzyme Label (Streptavidin-HRP) to all wells.
-
Cover the plate and incubate for 30 minutes at 2-8°C.
-
-
Second Washing: Repeat the washing step.
-
Substrate Reaction:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Stopping the Reaction: Add 100 µL of Stop Solution to all wells.
-
Measurement: Read the absorbance at 450 nm within 30 minutes. The intensity of the color is inversely proportional to the concentration of 6-sulfatoxymelatonin.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher specificity and sensitivity compared to ELISA and is considered the gold standard for the quantification of small molecules. The use of 6-Sulfatoxymelatonin-d4 as an internal standard is crucial for this method. The following is a generalized protocol based on published methods.[9][10]
Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., XEVO TQ system)
-
C18 analytical column (e.g., Phenomenex Kinetex C18)
-
6-Sulfatoxymelatonin-d4 internal standard
-
Acetonitrile, ammonium acetate, and other LC-MS grade solvents
-
Urine samples
Procedure:
-
Sample Preparation:
-
Thaw urine samples to room temperature.
-
Spike a known concentration of 6-Sulfatoxymelatonin-d4 into each urine sample, calibrator, and quality control sample.
-
Deproteinize the samples by adding acetonitrile, followed by vortexing and centrifugation.
-
Transfer the supernatant for analysis.
-
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Perform a gradient elution using a mobile phase consisting of ammonium acetate and acetonitrile. The specific gradient program should be optimized for the separation of aMT6s and its deuterated internal standard from other urine components.
-
-
MS/MS Detection:
-
The mass spectrometer should be operated in electrospray ionization (ESI) mode. 6-Sulfatoxymelatonin can be monitored in either positive or negative ion mode, though some methods suggest negative mode for this compound.[11]
-
Set up Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both endogenous 6-sulfatoxymelatonin and the 6-Sulfatoxymelatonin-d4 internal standard.
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators.
-
The concentration of 6-sulfatoxymelatonin in the unknown samples is then determined from this calibration curve.
-
Conclusion
6-Sulfatoxymelatonin-d4 is an indispensable tool for researchers studying circadian rhythms, sleep disorders, and the physiological effects of melatonin. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate data. This guide provides a foundational understanding of the available suppliers, pricing, and detailed experimental protocols to aid in the successful implementation of aMT6s quantification in a research setting. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. buhlmannlabs.ch [buhlmannlabs.ch]
- 2. This compound (Major) Sodium Salt | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound (Major) Sodium Salt [lgcstandards.com]
- 5. 6-Sulfatoxymelatonin | CAS No- 2208-40-4 | Simson Pharma Limited [simsonpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 6-Sulfatoxy Melatonin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 6-Sulfatoxy Melatonin-d4, a deuterated analog of the major urinary metabolite of melatonin. Its primary application is as an internal standard for the accurate quantification of endogenous 6-sulfatoxymelatonin in biological samples, a key biomarker for assessing circadian rhythms and melatonin production.
Core Data Presentation
Quantitative data for this compound is summarized in the table below, providing a clear reference for its key chemical properties.
| Property | Value | Source(s) |
| Chemical Name | This compound Sodium Salt | [1][2][3] |
| Synonyms | 6-(Sulfonyloxy)melatonin-d4 sodium salt, 6-Hydroxymelatonin-d4 sulfate sodium salt | [1][2] |
| Molecular Formula | C₁₃H₁₁D₄N₂NaO₆S | [4][5] |
| Molecular Weight | 354.35 g/mol | [1][2][4][5][6] |
| CAS Number | 1309935-98-5 (non-salt) | [4] |
| Form | Solid, Neat | [1] |
| Purity | ≥99% | [4] |
Melatonin Metabolism and Signaling Pathway
Melatonin is primarily metabolized in the liver to 6-hydroxymelatonin, which is then conjugated to form 6-sulfatoxymelatonin before excretion in the urine.[7] The signaling pathways of melatonin and its metabolites are complex and can involve the mitogen-activated protein kinase (MAPK) cascade.[4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin metabolism, signaling and possible roles in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific quantitation of urinary 6-hydroxymelatonin sulphate by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Melatonin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Safeguarding Precision: A Technical Guide to the Storage and Handling of Deuterated Melatonin Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of deuterated melatonin standards. Ensuring the integrity of these critical reference materials is paramount for accurate and reproducible analytical results in research, clinical, and pharmaceutical settings. This document outlines optimal storage conditions, proper handling techniques, and detailed experimental protocols for stability assessment and quality control.
Introduction to Deuterated Melatonin
Deuterated melatonin, a stable isotope-labeled version of the neurohormone melatonin, serves as an invaluable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[1] The incorporation of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the endogenous, non-labeled melatonin, while maintaining nearly identical chemical and physical properties. This makes it an ideal tool for correcting for sample loss during preparation and for variations in instrument response, thereby enhancing the accuracy and precision of analytical measurements.
Optimal Storage Conditions
The long-term stability of deuterated melatonin standards is crucial for their effective use. Improper storage can lead to degradation, compromising the integrity of experimental data.
Temperature:
For long-term storage, it is recommended to keep deuterated melatonin standards at or below -20°C.[2] Some suppliers suggest storage at -80°C for extended periods, which can further minimize the potential for degradation.[2] One supplier indicates a stability of at least four years when stored at -20°C.[1]
Light:
Melatonin is known to be sensitive to light, particularly UV radiation, which can lead to photodegradation.[3][4] Therefore, it is imperative to store deuterated melatonin standards in light-resistant containers, such as amber vials, and to keep them in the dark. When handling the standards, exposure to direct light should be minimized.
Moisture and Air:
To prevent hydrolysis and oxidation, deuterated melatonin standards should be stored in tightly sealed containers in a dry environment. The presence of air and moisture can contribute to degradation, especially at room temperature.[5][6]
Recommended Solvents for Stock Solutions
The choice of solvent for preparing stock solutions can significantly impact the stability of deuterated melatonin.
Recommended Solvents:
Based on studies of non-deuterated melatonin, the following solvents have been shown to be suitable for preparing stable solutions:
-
Dimethyl sulfoxide (DMSO): Demonstrates good solubilizing capacity and stability for melatonin.[7]
-
Propylene glycol and Glycofurol: These solvents have also been shown to provide good stability for melatonin solutions.[7]
-
Methanol and Acetonitrile: Commonly used in analytical laboratories for preparing stock solutions and for chromatographic separations.[8][9][10] A stock solution of melatonin in methanol was found to be stable for up to 8 months when stored at -20°C.[8]
Solvents to Use with Caution:
-
Aqueous Solutions: Melatonin is less stable in aqueous solutions, particularly at neutral or basic pH.[11] If aqueous solutions are necessary, they should be prepared fresh and used promptly. Acidic aqueous solutions (pH 1) have been shown to offer greater stability.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability of melatonin, which can serve as a guide for deuterated melatonin.
Table 1: Thermal Degradation of Melatonin in Aqueous Solution
| Temperature (°C) | Degradation Rate Constant (k) (per hour) | Half-life (t½) (hours) |
| 60 | 0.027 | ~25.7 |
| 70 | 0.082 | ~8.5 |
| 80 | 0.123 | ~5.6 |
| 90 | 0.175 | ~4.0 |
Data adapted from a study on non-deuterated melatonin and follows a first-order reaction model.[12]
Table 2: Solubility of Melatonin in Various Solvents
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30 |
| Dimethyl sulfoxide (DMSO) | 30 |
| Ethanol | 20 |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 |
Data from a supplier of melatonin-d4.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the storage, handling, and quality control of deuterated melatonin standards.
Protocol for Preparation of a Deuterated Melatonin Stock Solution
Objective: To prepare a concentrated stock solution of deuterated melatonin for use in analytical experiments.
Materials:
-
Deuterated melatonin standard (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (HPLC grade)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Micropipettes
-
Light-resistant storage vials (amber)
Procedure:
-
Allow the vial of deuterated melatonin to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh the desired amount of deuterated melatonin using a calibrated analytical balance.
-
Transfer the weighed standard to a clean volumetric flask.
-
Add a small amount of the chosen solvent (DMSO or methanol) to dissolve the standard.
-
Once dissolved, add the solvent to the mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Transfer aliquots of the stock solution into light-resistant vials for storage at -20°C or -80°C.
-
Clearly label the vials with the compound name, concentration, solvent, preparation date, and initials of the preparer.
Protocol for a Forced Degradation Study
Objective: To assess the stability of deuterated melatonin under various stress conditions to identify potential degradation products and pathways.
Materials:
-
Deuterated melatonin stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp (e.g., 254 nm or 365 nm)
-
Heating block or water bath
-
pH meter
-
LC-MS/MS system
Procedure:
-
Acidic Degradation: Mix an aliquot of the deuterated melatonin stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Incubate under the same conditions as the acidic degradation.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature for a specified time.
-
Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette or a clear vial to UV light for a specified duration.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Control Sample: Keep an aliquot of the stock solution under normal storage conditions (-20°C, protected from light).
-
After the specified incubation times, neutralize the acidic and alkaline samples.
-
Analyze all samples, including the control, by a validated stability-indicating LC-MS/MS method to determine the percentage of degradation and to identify any degradation products.
Protocol for Quality Control Check of Deuterated Melatonin Standards
Objective: To periodically verify the concentration and purity of the deuterated melatonin stock solution.
Materials:
-
Deuterated melatonin stock solution
-
A freshly prepared (or certified) melatonin standard for calibration
-
LC-MS/MS system
-
Appropriate mobile phases and column for melatonin analysis
Procedure:
-
Prepare a calibration curve using a certified reference standard of melatonin.
-
Dilute an aliquot of the deuterated melatonin stock solution to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted deuterated melatonin solution using the validated LC-MS/MS method.
-
Determine the concentration of the deuterated melatonin solution against the calibration curve. The calculated concentration should be within an acceptable range (e.g., ±10%) of the nominal concentration.
-
Assess the purity of the standard by examining the chromatogram for any unexpected peaks. The peak area of the deuterated melatonin should be the vast majority of the total peak area.
-
Document the results of the quality control check. If the standard fails the check, it should be discarded, and a new stock solution should be prepared.
Visualizations
Melatonin Degradation Pathways
The following diagram illustrates the primary enzymatic and non-enzymatic degradation pathways of melatonin. Deuterated melatonin is expected to follow similar pathways.
Caption: Enzymatic and non-enzymatic degradation pathways of melatonin.
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for conducting a stability study of deuterated melatonin standards.
Caption: Workflow for conducting a forced degradation study of deuterated melatonin.
Conclusion
The integrity of deuterated melatonin standards is fundamental to the reliability of analytical data in a wide range of scientific disciplines. By adhering to the storage and handling guidelines outlined in this technical guide, researchers can minimize the risk of degradation and ensure the long-term stability and accuracy of these essential reference materials. The provided experimental protocols offer a framework for in-house stability testing and quality control, further empowering laboratories to maintain the highest standards of analytical excellence.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Photostability of drugs: photodegradation of melatonin and its determination in commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijert.org [ijert.org]
- 6. ijert.org [ijert.org]
- 7. Solubility and stability of melatonin in... | F1000Research [f1000research.com]
- 8. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 6-Sulfatoxymelatonin in Human Urine by LC-MS/MS using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Sulfatoxymelatonin (aMT6s) is the primary urinary metabolite of melatonin, the central hormone regulating circadian rhythms.[1][2] Its quantification in urine serves as a reliable biomarker to assess the physiological production of melatonin.[1][2] While immunoassays have been traditionally used, they can suffer from cross-reactivity and poor reproducibility.[3][4][5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a more sensitive, specific, and reproducible method for the quantification of 6-sulfatoxymelatonin.[3][4][5][6] This application note details a robust LC-MS/MS method for the determination of 6-sulfatoxymelatonin in human urine, employing 6-sulfatoxymelatonin-d4 as an internal standard to ensure accuracy and precision.
Experimental Protocols
1. Sample Preparation
Urine samples are prepared for analysis through either a direct dilution or a solid-phase extraction (SPE) protocol. For many applications, a simple dilution is sufficient.
-
Urine Sample Collection and Storage : Urine is collected and can be stored at ≤-20°C for over a year without significant degradation of 6-sulfatoxymelatonin. For analysis, samples are thawed and vortexed to ensure homogeneity.
-
Direct Dilution Protocol :
-
Centrifuge urine samples to pellet any particulate matter.
-
Dilute the supernatant 1:200 with incubation buffer or mobile phase.
-
Add the internal standard, 6-sulfatoxymelatonin-d4, to the diluted sample.
-
Vortex the sample and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE) Protocol : SPE is utilized for cleaner samples, especially when matrix effects are a concern.[1][7]
-
Condition an appropriate SPE cartridge.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the 6-sulfatoxymelatonin and the internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
-
Enzymatic Hydrolysis (for total 6-hydroxymelatonin) : In some studies, to measure the total melatonin metabolite excretion, enzymatic hydrolysis is performed to convert both 6-sulfatoxymelatonin and 6-hydroxymelatonin glucuronide to 6-hydroxymelatonin.[7][8][9] This is typically achieved using β-glucuronidase/arylsulfatase from Helix pomatia.[7][8][9]
2. LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions :
-
Column : A reverse-phase C18 column is typically used for chromatographic separation.[7][10]
-
Mobile Phase : A gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[10]
-
Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.[10]
-
Injection Volume : 5-20 µL.
-
-
Mass Spectrometry (MS) Conditions :
-
Ionization : Electrospray ionization (ESI) in negative mode is used for the detection of 6-sulfatoxymelatonin.[1][10]
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification.[1] The precursor and product ions for 6-sulfatoxymelatonin and its deuterated internal standard are monitored.
-
Quantitative Data
The presented method has been validated according to international guidelines and demonstrates excellent performance.[3][4][5][6]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r) | >0.99[10] |
| Lower Limit of Quantification (LLOQ) | 0.2 nmol/L[3][5][6][7] |
| Inter-assay Coefficient of Variation | <5.4%[3][5][6][7] |
| Intra-assay Coefficient of Variation | <2.5%[6] |
| Recovery | 90% to 115%[6] |
| Accuracy (Relative Error) | Within 13.0%[10] |
| Precision (Relative Standard Deviation) | Within 13.5%[10] |
Table 2: MRM Transitions for 6-Sulfatoxymelatonin and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Sulfatoxymelatonin | Value to be determined by user | Value to be determined by user |
| 6-Sulfatoxymelatonin-d4 | Value to be determined by user | Value to be determined by user |
Note: Specific m/z values for precursor and product ions should be optimized for the specific instrument used. For 6-hydroxymelatonin, a precursor ion of m/z 249.1 and a product ion of m/z 190.1 have been reported.[8] For its deuterated standard, a precursor of m/z 253.1 and a product of m/z 193.1 have been used.[8]
Visualizations
Caption: Experimental workflow for 6-sulfatoxymelatonin analysis.
Caption: Simplified metabolic pathway of melatonin.
References
- 1. brighamandwomens.org [brighamandwomens.org]
- 2. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin [jstage.jst.go.jp]
- 9. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Urine Sample Preparation for 6-Sulfatoxymelatonin (aMT6s) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction 6-Sulfatoxymelatonin (aMT6s) is the primary urinary metabolite of melatonin, the hormone primarily produced by the pineal gland to regulate circadian rhythms. The concentration of aMT6s in urine correlates strongly with the total level of melatonin in the blood during the collection period.[1][2] This makes urinary aMT6s a crucial non-invasive biomarker for assessing circadian rhythm patterns, sleep disorders, and the physiological state of the pineal gland.[3][4][5] Accurate quantification of aMT6s is essential, but it requires robust and appropriate sample preparation to remove interfering matrix components and ensure compatibility with analytical platforms like Enzyme-Linked Immunosorbent Assays (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides detailed protocols for various urine sample preparation methods for aMT6s analysis.
Specimen Collection and Handling
Proper specimen handling is critical for reliable results. Urinary aMT6s is a stable analyte, but adherence to best practices is necessary to maintain sample integrity.
-
Collection: First morning urine voids are commonly used to evaluate the melatonin rhythm of the previous night.[3][6][7] Both spontaneous and 24-hour urine collections are also viable methods.[1] For 24-hour collection, the total volume should be measured and the urine mixed well before aliquoting.[1]
-
Initial Processing: Upon collection, it is recommended to centrifuge samples to pellet particulate matter (e.g., 2,000 x g for 5 minutes or 12,000 x g for 1 minute). The supernatant should then be transferred to fresh tubes for storage.
-
Storage and Stability: While aMT6s is stable for several weeks at ambient temperature and up to five days at room temperature, long-term storage at ≤-20°C is recommended to prevent the potential for microbial growth.[8][9] Samples are stable for over a year when stored at ≤-20°C.[8][9] For very long-term storage, -80°C is preferable, as it has been shown to yield more consistent results than -30°C.[6] It is crucial to avoid repeated freeze-thaw cycles.[1] Dried urine samples on filter paper are reportedly stable for 30 days at room temperature.[10]
-
Normalization: To account for variations in hydration status and urine concentration, aMT6s levels are typically normalized to urinary creatinine levels.[6][10][11][12] Therefore, creatinine concentration should also be measured in each sample.
Experimental Workflows & Signaling Pathways
The selection of a sample preparation method largely depends on the chosen analytical platform and the specific requirements of the study, such as throughput, sensitivity, and specificity.
References
- 1. ibl-international.com [ibl-international.com]
- 2. ibl-international.com [ibl-international.com]
- 3. alpco.com [alpco.com]
- 4. brighamandwomens.org [brighamandwomens.org]
- 5. alpco.com [alpco.com]
- 6. Urinary 6-Sulfatoxymelatonin Levels and Risk of Breast Cancer in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reference intervals for 6-sulfatoxymelatonin in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. zrtlab.com [zrtlab.com]
- 11. Creatinine is an appropriate reference for urinary sulphatoxymelatonin of laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reproducibility over 5 years of measurements of 6-sulphatoxymelatonin in urine samples from postmenopausal women. — Oxford Big Data Institute [bdi.ox.ac.uk]
Application Note: Quantitative Analysis of 6-Sulfatoxymelatonin (aMT6s) in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 6-sulfatoxymelatonin (aMT6s), the primary urinary metabolite of melatonin, in human plasma samples. The method utilizes a simple protein precipitation step for sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (d4-aMT6s) for accurate quantification. This protocol is designed for researchers, scientists, and drug development professionals requiring reliable measurement of aMT6s as a biomarker for melatonin production and circadian rhythm assessment.
Introduction
Melatonin is a key hormone regulating circadian rhythms, and its levels are indicative of the body's internal clock. Direct measurement of melatonin in plasma can be challenging due to its short half-life and pulsatile secretion. 6-Sulfatoxymelatonin (aMT6s) is the main metabolite of melatonin and its concentration in plasma and urine provides a more stable and integrated measure of melatonin production.[1][2] Accurate quantification of aMT6s is therefore crucial for studies investigating sleep disorders, circadian rhythm disruptions, and the pharmacodynamics of melatonin-related therapies.
This method employs a deuterated internal standard (d4-aMT6s) to compensate for matrix effects and variations during sample processing and analysis, ensuring high accuracy and precision.[3][4] The sample preparation involves a straightforward protein precipitation with acetonitrile, followed by analysis using a sensitive LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
6-Sulfatoxymelatonin (aMT6s) reference standard
-
6-Sulfatoxymelatonin-d4 (d4-aMT6s) internal standard
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade water
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
96-well collection plates
-
Microcentrifuge tubes
Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of d4-aMT6s internal standard working solution (concentration to be optimized based on expected aMT6s levels).
-
Add 300 µL of ice-cold acetonitrile to each sample.
-
Vortex mix for 1 minute to ensure thorough protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well collection plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 5 mM ammonium acetate).
-
Vortex mix for 30 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography:
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent[1]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 0.2 mL/min[1]
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-4.0 min: 5-95% B
-
4.0-5.0 min: 95% B
-
5.1-6.5 min: 5% B (re-equilibration)[1]
-
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative[1]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
aMT6s: m/z 311.1 > 231.1 (Quantifier), m/z 311.1 > 152.0 (Qualifier)
-
d4-aMT6s: m/z 315.1 > 235.1 (Quantifier), m/z 315.1 > 152.0 (Qualifier) (Note: These transitions are proposed based on the structure of aMT6s and typical fragmentation patterns. The optimal transitions and collision energies should be determined empirically on the specific instrument used.)
-
Data Presentation
The following tables summarize the expected performance characteristics of the method based on published data for aMT6s analysis in plasma.[1][5]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| aMT6s | Dog Plasma | 0.50 - 500 | > 0.991 | 0.50 |
| aMT6s | Human Plasma | 0.01 - 20 | > 0.99 | 0.01 |
Table 2: Precision and Accuracy
| Matrix | Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Dog Plasma | aMT6s | Low QC | < 13.5% | < 13.5% | < 13.0% |
| Mid QC | < 13.5% | < 13.5% | < 13.0% | ||
| High QC | < 13.5% | < 13.5% | < 13.0% | ||
| Human Plasma | aMT6s | Low QC | < 15% | < 15% | Within ±15% |
| Mid QC | < 15% | < 15% | Within ±15% | ||
| High QC | < 15% | < 15% | Within ±15% |
Visualizations
Caption: Experimental workflow for aMT6s analysis in plasma.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of aMT6s in human plasma. The simple protein precipitation protocol and the use of a deuterated internal standard make this method suitable for high-throughput analysis in clinical and research settings. This application note serves as a comprehensive guide for the implementation of this assay, enabling accurate assessment of melatonin metabolism and circadian rhythm status.
References
- 1. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. buhlmannlabs.ch [buhlmannlabs.ch]
- 3. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.unil.ch [api.unil.ch]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Measurement of Salivary 6-Sulfatoxymelatonin (aMT6s) using LC-MS/MS with 6-Sulfatoxymelatonin-d4 Internal Standard
Introduction
6-Sulfatoxymelatonin (aMT6s) is the primary urinary metabolite of melatonin, the central hormone regulating the human circadian rhythm.[1] The concentration of aMT6s in bodily fluids, including saliva, correlates with the nocturnal secretion of melatonin by the pineal gland.[1] Consequently, the measurement of salivary aMT6s offers a non-invasive and convenient method for assessing circadian rhythmicity, which is of significant interest in sleep research, chronobiology, and the development of therapies for sleep and mood disorders.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays.[2][3][4] The use of a stable isotope-labeled internal standard, such as 6-Sulfatoxymelatonin-d4 (aMT6s-d4), is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing.[5] This application note provides a detailed protocol for the quantitative analysis of aMT6s in human saliva using an LC-MS/MS method with aMT6s-d4 as the internal standard.
Principle of the Method
This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify 6-sulfatoxymelatonin (aMT6s) in human saliva. Saliva samples are first subjected to a sample preparation procedure to remove proteins and other interfering substances. A known amount of the internal standard, 6-Sulfatoxymelatonin-d4 (aMT6s-d4), is added to each sample, calibrator, and quality control sample to account for any analyte loss during sample processing and to correct for matrix-induced ionization suppression or enhancement. The processed samples are then injected into a liquid chromatograph for the separation of aMT6s from other endogenous components. The eluent from the LC column is introduced into a tandem mass spectrometer, where aMT6s and aMT6s-d4 are ionized and fragmented. The specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored using Multiple Reaction Monitoring (MRM), ensuring high selectivity and sensitivity. The concentration of aMT6s in the saliva sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples with known concentrations of aMT6s.
Experimental Protocols
Saliva Sample Collection and Storage
-
Collection: Collect saliva samples by passive drooling into polypropylene tubes. Avoid the use of cotton-based collection devices as they may interfere with the assay.[6]
-
Timing: The timing of sample collection is critical for circadian rhythm assessment and should be standardized according to the study protocol.
-
Pre-collection Instructions: Instruct subjects to rinse their mouths with water 10-15 minutes prior to collection and to avoid eating, drinking, or oral hygiene procedures for at least 30 minutes before sampling.
-
Storage: Immediately after collection, cap the tubes and store them frozen at -20°C or lower until analysis to ensure the stability of aMT6s.[7]
Reagents and Materials
-
6-Sulfatoxymelatonin (aMT6s) analytical standard
-
6-Sulfatoxymelatonin-d4 (aMT6s-d4) internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Polypropylene tubes and 96-well plates
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of aMT6s and aMT6s-d4 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the aMT6s stock solution with 50% methanol to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of aMT6s-d4 in 50% methanol. The concentration should be optimized based on the instrument's sensitivity.
-
Calibration Curve Standards: Prepare calibration standards by spiking pooled human saliva (or a surrogate matrix) with the aMT6s working standard solutions.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in pooled human saliva to fall within the range of the calibration curve.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
Thaw saliva samples, calibration standards, and QC samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To 200 µL of each sample, calibrator, and QC in a polypropylene tube, add 20 µL of the aMT6s-d4 internal standard working solution.
-
Vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes.
-
Add 1 mL of methyl tert-butyl ether to each tube.
-
Vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Freeze the samples at -80°C for 15 minutes to freeze the aqueous layer.
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B, hold, and return to initial conditions |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6-Sulfatoxymelatonin (aMT6s) | 311.1 | 231.1 | Optimize for specific instrument |
| 6-Sulfatoxymelatonin-d4 (aMT6s-d4) | 315.1 | 235.1 | Optimize for specific instrument |
Note: The optimal collision energy will vary depending on the mass spectrometer used and should be determined empirically.
Data Presentation and Method Validation
The LC-MS/MS method should be validated to ensure its reliability for the quantitative analysis of aMT6s in saliva. The validation should assess linearity, precision, accuracy, recovery, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize the expected performance characteristics of the assay, based on similar validated methods for related analytes in biological fluids.[2][3][4]
Table 3: Calibration Curve and Linearity
| Parameter | Expected Value |
| Calibration Range | 0.05 - 50 ng/mL |
| Regression Model | Linear, weighted (1/x) |
| Correlation Coefficient (r²) | > 0.99 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | 0.15 | < 15% | < 15% | ± 15% |
| Medium | 5.0 | < 15% | < 15% | ± 15% |
| High | 40.0 | < 15% | < 15% | ± 15% |
Table 5: Sensitivity and Recovery
| Parameter | Expected Value |
| Limit of Detection (LOD) | ~0.02 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Extraction Recovery | > 80% |
Visualizations
Melatonin Metabolism Pathway
The following diagram illustrates the metabolic pathway from tryptophan to melatonin and its subsequent conversion to the primary excretory metabolite, 6-sulfatoxymelatonin.
Caption: Melatonin synthesis and metabolism pathway.
Experimental Workflow for Salivary aMT6s Measurement
This diagram outlines the key steps in the analytical procedure for the quantification of aMT6s in saliva samples.
Caption: Experimental workflow for salivary aMT6s analysis.
Logical Relationship of Method Validation
The following diagram illustrates the logical flow and key components of the analytical method validation process.
Caption: Key parameters of analytical method validation.
References
- 1. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Salivary Melatonin and Cortisol: Development and Comparison With Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of saliva collection using cotton swabs on melatonin enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quantifying Melatonin Metabolites in Circadian Rhythm Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin (N-acetyl-5-methoxytryptamine), a hormone primarily synthesized by the pineal gland, is a key regulator of the sleep-wake cycle and other circadian rhythms. Its secretion is tightly controlled by the suprachiasmatic nucleus (SCN), the body's master clock, and is highly sensitive to light exposure. Accurate quantification of melatonin and its metabolites is crucial for understanding the intricate mechanisms of circadian biology, diagnosing and treating sleep disorders, and developing novel chronotherapeutic drugs. This document provides detailed application notes and protocols for the quantification of melatonin and its primary metabolite, 6-sulfatoxymelatonin (aMT6s), in various biological matrices.
Melatonin Metabolism and its Significance
Melatonin is synthesized from the amino acid tryptophan through a series of enzymatic reactions.[1][2][3] Once released into the bloodstream, it has a short half-life of 20 to 50 minutes.[1] The liver is the primary site of melatonin metabolism, where it is hydroxylated by cytochrome P450 enzymes (mainly CYP1A2) to 6-hydroxymelatonin.[1][4] This intermediate is then conjugated with sulfate to form 6-sulfatoxymelatonin (aMT6s), which is water-soluble and excreted in the urine.[1][5] Due to its high correlation with plasma melatonin levels and its non-invasive collection method, urinary aMT6s is considered a robust and reliable biomarker for assessing circadian phase in both clinical and research settings.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Normative data on the daily profile of urinary 6-sulfatoxymelatonin in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ibl-america.com [ibl-america.com]
- 4. ibl-international.com [ibl-international.com]
- 5. researchgate.net [researchgate.net]
- 6. ejmanager.com [ejmanager.com]
- 7. Prediction of nocturnal plasma melatonin from morning urinary measures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 6-Sulfatoxy Melatonin-d4 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Sulfatoxy Melatonin-d4 as an internal standard for the quantitative analysis of 6-Sulfatoxymelatonin (aMT6s), the primary urinary metabolite of melatonin, in the context of neurodegenerative disease research. Melatonin, a neurohormone primarily produced by the pineal gland, is implicated in the pathophysiology of various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Its metabolite, aMT6s, serves as a crucial biomarker for assessing endogenous melatonin production and circadian rhythm disruptions, which are often associated with these conditions.
The accurate quantification of aMT6s in biological matrices such as urine and plasma is paramount for understanding disease mechanisms, identifying potential biomarkers for early diagnosis and prognosis, and evaluating the efficacy of therapeutic interventions. The use of a stable isotope-labeled internal standard like this compound is essential for achieving the high accuracy and precision required in clinical and research settings by correcting for matrix effects and variations in sample processing.
I. Background: The Role of Melatonin and 6-Sulfatoxymelatonin in Neurodegenerative Diseases
Melatonin plays a multifaceted role in the central nervous system, exhibiting neuroprotective properties through its antioxidant, anti-inflammatory, and anti-apoptotic activities. A decline in melatonin production is a natural consequence of aging and has been observed to be more pronounced in patients with neurodegenerative diseases. This reduction may contribute to the sleep disturbances and circadian rhythm dysregulation commonly experienced by these individuals, and potentially to the progression of the diseases themselves.
Urinary aMT6s levels are highly correlated with plasma melatonin levels and provide a non-invasive method to assess circadian phase and overall melatonin production.[1] Research has indicated altered aMT6s levels in various neurodegenerative conditions, suggesting its potential as a valuable biomarker.
II. Quantitative Data Summary
The following tables summarize quantitative data on aMT6s levels in various neurodegenerative diseases from published research. These values can serve as a reference for researchers designing their own studies.
Table 1: Urinary 6-Sulfatoxymelatonin (aMT6s) Levels in Alzheimer's Disease
| Patient Group | Mean 24h aMT6s Excretion (μ g/24h ) | Standard Deviation (μ g/24h ) | Reference |
| Untreated Alzheimer's Disease | 12.7 | 4.4 | [1] |
| Treated Alzheimer's Disease (Donepezil) | 12.4 | 4.4 | [1] |
| Age-Matched Elderly Controls | 19.9 | 5.2 | [1] |
| Young Healthy Controls | 32.8 | 3.1 | [1] |
Table 2: Urinary 6-Sulfatoxymelatonin (aMT6s) Levels in Parkinson's Disease
| Patient Group | Mean aMT6s Excretion (ng/mg creatinine) | Notes | Reference |
| Parkinson's Disease (Lowest Levodopa Dose) | 17.8 | Mean Levodopa equivalent dose: 132 mg/day | [2] |
| Parkinson's Disease (Highest Levodopa Dose) | 30.0 | Mean Levodopa equivalent dose: 973 mg/day | [2] |
| Non-PD Older Adults (Controls) | Not significantly different overall from PD patients | Levels were comparable to PD patients on average levodopa doses. | [2] |
Note: Levodopa treatment significantly influences aMT6s levels in Parkinson's disease patients.
Table 3: Plasma Melatonin Levels in Huntington's Disease
| Patient Group | Mean Melatonin Concentration (pg/mL) | Notes | Reference |
| Pre-manifest Huntington's Disease | Reduced (non-significant trend) | Onset of melatonin rise was more temporally spread. | [3] |
| Stage II/III Huntington's Disease | Significantly reduced | Compared to controls. | [3] |
| Healthy Controls | - | - | [3] |
Note: While this table refers to melatonin, its primary metabolite, aMT6s, is expected to show a corresponding decrease in urine.
III. Experimental Protocols
This section provides detailed methodologies for the quantification of aMT6s in urine and plasma using this compound as an internal standard, employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A. Preparation of this compound Internal Standard
Objective: To prepare stock and working solutions of the deuterated internal standard for accurate quantification.
Materials:
-
This compound (powder)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Protocol:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve the powder in a small volume of methanol in a 1 mL volumetric flask.
-
Bring the flask to the final volume with methanol and mix thoroughly.
-
Store the stock solution at -20°C in an amber vial to protect from light.
-
-
Working Solution Preparation (e.g., 100 ng/mL):
-
Perform a serial dilution of the stock solution with methanol or a suitable buffer (e.g., PBS) to achieve the desired final concentration. For example, to prepare a 100 ng/mL working solution, dilute 10 µL of a 10 µg/mL intermediate solution into 990 µL of the diluent.[4]
-
The optimal concentration of the working solution should be determined based on the expected endogenous levels of aMT6s in the samples and the sensitivity of the LC-MS/MS instrument.
-
Store the working solution at 2-8°C for short-term use or at -20°C for long-term storage.
-
B. Sample Preparation from Urine
Objective: To extract aMT6s from urine samples and add the internal standard.
Materials:
-
Urine samples (stored at ≤-20°C)
-
This compound working solution
-
Phosphate Buffered Saline (PBS)
-
96-deepwell plate or microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw frozen urine samples and mix thoroughly by vortexing.[5]
-
Centrifuge the urine samples to pellet any precipitates.
-
In a 96-deepwell plate or microcentrifuge tubes, pipette 100 µL of the urine supernatant.[6]
-
Add a known volume of the this compound working solution to each sample (e.g., 50 µL). The amount added should result in a peak area that is comparable to the endogenous aMT6s peak area for optimal precision.[6]
-
Add 850 µL of PBS to each well to bring the total volume to 1 mL.[6]
-
Vortex the plate or tubes to ensure thorough mixing.
-
The samples are now ready for injection into the LC-MS/MS system, which may include an online Solid Phase Extraction (SPE) step for further cleanup.[5][6]
C. Sample Preparation from Plasma
Objective: To extract aMT6s from plasma samples using protein precipitation and add the internal standard.
Materials:
-
Plasma samples (stored at -80°C)
-
This compound working solution
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 300 µL of plasma.
-
Add a known volume of the this compound working solution (e.g., 50 µL of a 100 ng/mL solution).[4]
-
Add a protein precipitating agent, such as acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of plasma).
-
Vortex the tubes vigorously for at least 30 seconds to precipitate the proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The samples can be directly injected into the LC-MS/MS system or subjected to further cleanup using SPE if necessary.
D. LC-MS/MS Analysis
Objective: To separate and quantify aMT6s and this compound using tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Typical LC Conditions:
-
Column: A reverse-phase C18 column (e.g., Agilent Pursuit XRS Diphenyl, 2.0 × 150 mm, 3.0 µm) is commonly used.[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Flow Rate: 0.2 - 0.6 mL/min
-
Gradient: A gradient elution is typically employed to achieve optimal separation.
-
Injection Volume: 10 - 50 µL
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sulfated compounds.
-
Multiple Reaction Monitoring (MRM):
-
aMT6s: The specific precursor and product ion transitions need to be optimized for the instrument used.
-
This compound: The precursor ion will be shifted by +4 m/z compared to the unlabeled compound, and the product ion may also be shifted.
-
-
Data Analysis: The concentration of aMT6s in the samples is determined by calculating the ratio of the peak area of the endogenous compound to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of aMT6s and a constant concentration of the internal standard.
IV. Visualizations
The following diagrams illustrate key pathways and workflows relevant to this application note.
References
- 1. Actigraphic sleep-wake patterns and urinary 6-sulfatoxymelatonin excretion in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melatonin secretion in patients with Parkinson's disease receiving different-dose levodopa therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary biomarkers for amyotrophic lateral sclerosis: candidates, opportunities and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 6-Sulfatoxy Melatonin-d4 Sample Preparation
Welcome to the technical support center for the analysis of 6-Sulfatoxy Melatonin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of this compound during sample preparation for analysis by methods such as LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of 6-Sulfatoxy Melatonin (aMT6s), the primary urinary metabolite of melatonin.[1] In quantitative bioanalysis, isotopically labeled compounds like this compound are considered the gold standard for internal standards. This is because they are chemically identical to the analyte of interest, meaning they exhibit very similar behavior during sample extraction, chromatography, and ionization in the mass spectrometer. This allows for accurate correction of any analyte loss during sample preparation and for variations in instrument response, leading to more precise and accurate quantification of the endogenous 6-Sulfatoxy Melatonin.
Q2: My recovery of this compound is consistently low. What are the most common causes?
Low recovery of your internal standard can stem from several factors throughout the sample preparation workflow. The most common culprits include:
-
Suboptimal Extraction: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)
-
Inappropriate sorbent or solvent selection.
-
Incorrect pH of the sample or extraction solvents.
-
Insufficient elution solvent volume or strength.
-
Sample overloading on the SPE cartridge.
-
-
Analyte Instability:
-
Degradation due to improper pH, temperature, or light exposure during storage or processing.
-
-
Matrix Effects:
-
Ion suppression or enhancement during LC-MS/MS analysis caused by co-eluting matrix components.
-
-
Procedural Errors:
-
Inaccurate pipetting of the internal standard.
-
Incomplete vortexing or mixing.
-
Loss of sample during transfer steps.
-
Q3: How stable is 6-Sulfatoxy Melatonin in urine samples?
Urinary 6-Sulfatoxy Melatonin (aMT6s) is reported to be stable for several weeks at ambient temperature.[2] However, to prevent potential microbial growth, it is recommended to store urine samples at -20°C or lower, where they are stable for over a year.[2] It is also advisable to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound when using SPE, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Sorbent Choice | Test different sorbent chemistries (e.g., C18, Phenyl, mixed-mode). | 6-Sulfatoxy Melatonin is a polar molecule, and the choice of sorbent is critical for good retention and elution. A systematic comparison of different sorbents can help identify the one with the best performance for your specific sample matrix.[3][4] |
| Suboptimal pH | Adjust the pH of the sample and wash solutions. | The charge state of 6-Sulfatoxy Melatonin can significantly impact its retention on the SPE sorbent. Experiment with different pH values to ensure optimal binding. |
| Inefficient Elution | Increase the volume and/or organic strength of the elution solvent. Test different elution solvents. | Incomplete elution is a common cause of low recovery. Ensure your elution solvent is strong enough to fully desorb the analyte from the sorbent. A multi-step elution with increasing solvent strength can sometimes be beneficial. |
| Sample Overload | Reduce the sample volume or dilute the sample before loading. | Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough and low recovery. |
| Analyte Breakthrough during Loading/Washing | Collect and analyze the flow-through and wash fractions to check for the presence of the analyte. | If the analyte is found in these fractions, it indicates that the sorbent is not retaining it effectively under the current conditions. |
Experimental Workflows and Protocols
Solid-Phase Extraction (SPE) Workflow for this compound in Human Urine
This workflow is a general guideline and may require optimization for your specific application.
Detailed SPE Protocol for this compound in Human Urine
This protocol is adapted from established methods for the analysis of 6-Sulfatoxy Melatonin in urine.[1][5]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex for 30 seconds to ensure homogeneity.
-
Spike 1 mL of urine with an appropriate amount of this compound internal standard solution.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB or Phenomenex Strata-X).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the centrifuged urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the 6-Sulfatoxy Melatonin and its deuterated internal standard with 1 mL of methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Workflow for this compound in Serum/Plasma
This workflow provides a general outline for an LLE procedure.
Detailed LLE Protocol for this compound from Serum
This protocol is based on general principles for the extraction of melatonin and its metabolites from plasma.
-
Sample Preparation:
-
To 500 µL of serum in a glass tube, add the this compound internal standard.
-
Add 500 µL of a suitable buffer to adjust the pH (e.g., phosphate buffer, pH 7.0).
-
-
Extraction:
-
Add 2 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the organic (lower) layer to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Data Tables
Comparison of SPE Sorbent Characteristics for this compound Extraction
| Sorbent Type | Primary Interaction Mechanism | Advantages for this compound | Potential Disadvantages |
| C18 (Reversed-Phase) | Hydrophobic | Good retention of the indole ring structure. | May require significant organic solvent for elution. |
| Phenyl (Reversed-Phase) | Hydrophobic and π-π interactions | Enhanced retention due to π-π interactions with the indole ring. | May exhibit different selectivity compared to C18. |
| Polymeric (e.g., Oasis HLB, Strata-X) | Hydrophilic-Lipophilic Balanced | Excellent retention of polar compounds like 6-Sulfatoxy Melatonin, even with high aqueous sample loads. | Can be more expensive than silica-based sorbents. |
| Mixed-Mode (e.g., Anion Exchange + Reversed-Phase) | Ion-Exchange and Hydrophobic | Strong retention of the negatively charged sulfate group and the hydrophobic indole structure. | May require more complex conditioning and elution steps. |
Comparison of LLE Solvent Characteristics for this compound Extraction
| Solvent | Polarity Index | Advantages for this compound | Potential Disadvantages |
| Dichloromethane | 3.1 | Effective for extracting moderately polar compounds. Forms the lower layer, which can be easier to separate. | Chlorinated solvent with health and safety concerns. |
| Ethyl Acetate | 4.4 | Good solvency for a range of polarities. Less toxic than dichloromethane. | Can be partially miscible with water, potentially reducing recovery. |
| Methyl tert-butyl ether (MTBE) | 2.5 | Low miscibility with water, leading to clean extracts. | Can be prone to peroxide formation. |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental protocols should be validated in your laboratory for your specific application.
References
- 1. brighamandwomens.org [brighamandwomens.org]
- 2. novolytix.ch [novolytix.ch]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of different sorbent materials for solid-phase extraction of selected drugs in human urine analyzed by UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 6-Sulfatoxymelatonin by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression and achieve reliable quantification of 6-Sulfatoxymelatonin (aMT6s) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of aMT6s.
Issue: Low or inconsistent aMT6s signal intensity.
This is a common problem often attributable to ion suppression, where other components in the sample interfere with the ionization of aMT6s, leading to a reduced signal.
-
Question: I am observing a weak or disappearing peak for aMT6s. What are the likely causes and how can I fix it?
Answer: A weak or inconsistent signal for 6-Sulfatoxymelatonin (aMT6s) is a frequent challenge in LC-MS/MS analysis, often pointing to ion suppression. This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][2]
Primary Cause: Matrix Effects
The "matrix" refers to all components in your sample other than aMT6s, such as salts, proteins, and other endogenous molecules.[1] These components can compete with aMT6s for ionization, leading to a suppressed signal.[1][2] Phospholipids are a major cause of ion suppression when analyzing samples from biological tissues or plasma.[3]
Troubleshooting Steps:
-
Optimize Sample Preparation: This is the most effective way to combat ion suppression.[1][3] The goal is to remove interfering matrix components before injecting the sample into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE): Highly recommended for cleaning up complex biological samples like urine and plasma.[4][5] An online SPE method has been shown to be effective for reproducible and sensitive quantification of aMT6s in urine.[6][7][8][9]
-
Liquid-Liquid Extraction (LLE): Can be used to separate aMT6s from interfering substances based on their differential solubility in immiscible liquids.[3]
-
Protein Precipitation: A simpler method, but may be less effective at removing all interfering components compared to SPE or LLE.[3]
-
-
Improve Chromatographic Separation: If interfering compounds co-elute with aMT6s, they will cause ion suppression.[1]
-
Adjust the Gradient: Modify the mobile phase gradient to better separate aMT6s from matrix components.
-
Change the Column: Using a column with a different chemistry or a higher efficiency, such as a UPLC column, can improve resolution and reduce the co-elution of interfering compounds.[10]
-
-
Optimize MS Source Conditions: Adjusting parameters like ion source temperature and gas flow rates can sometimes help to mitigate ion suppression.[1]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for aMT6s will co-elute and experience similar ion suppression. By monitoring the ratio of the analyte to the internal standard, you can achieve more accurate and reproducible quantification.[1]
-
Dilute the Sample: If the concentration of aMT6s is high enough, diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.[11]
-
-
Question: My results for aMT6s are not reproducible. Could this be related to ion suppression?
Answer: Yes, poor reproducibility is a classic symptom of unmanaged ion suppression. The degree of ion suppression can vary between samples due to differences in the matrix composition, leading to inconsistent results.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Protocol: As mentioned previously, techniques like SPE are crucial for removing the variable components of the sample matrix that lead to inconsistent ion suppression.[1][3] An online SPE method has demonstrated good reproducibility for aMT6s analysis in urine.[6][7][8][9]
-
Utilize an Internal Standard: Using a stable isotope-labeled internal standard is the best way to correct for variability in ion suppression between samples.[1]
-
Assess Matrix Effects: To confirm if matrix effects are the cause of your irreproducibility, you can perform a post-column infusion experiment. This involves infusing a constant flow of aMT6s solution into the MS while injecting a blank, extracted sample matrix. A dip in the baseline signal at the retention time of aMT6s indicates the presence of ion suppression.[2][12]
-
Frequently Asked Questions (FAQs)
General Questions
-
Question: What is ion suppression in the context of aMT6s analysis?
Answer: Ion suppression is a type of matrix effect where the presence of other molecules in the sample reduces the efficiency with which aMT6s is ionized in the mass spectrometer's ion source.[1][2] This leads to a lower signal intensity for aMT6s than would be expected, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2]
-
Question: What are the most common sources of ion suppression when analyzing aMT6s in biological fluids?
Answer: The most common sources of ion suppression are endogenous components of the biological matrix, such as:
-
Salts: Can alter the droplet properties in the electrospray ionization (ESI) source.
-
Proteins and Peptides: Abundant in plasma and serum and can interfere with ionization.[4]
-
Phospholipids: A major source of ion suppression, particularly in plasma and tissue samples.[3]
-
Other metabolites and small molecules: Can co-elute with aMT6s and compete for ionization.
-
Sample Preparation
-
Question: What is the recommended sample preparation method to minimize ion suppression for aMT6s in urine?
Answer: Solid-Phase Extraction (SPE) is a highly effective and recommended method for cleaning up urine samples prior to LC-MS/MS analysis of aMT6s.[4][5] An online SPE method has been successfully validated and shown to provide reproducible and sensitive quantification of aMT6s with minimal ion suppression.[6][7][8][9]
-
Question: Can I use a "dilute-and-shoot" approach for aMT6s analysis?
Answer: While a "dilute-and-shoot" approach is simple, it is generally not recommended for accurate and reproducible quantification of aMT6s in complex biological matrices like urine or plasma. Dilution may reduce matrix effects to some extent, but it often does not provide sufficient cleanup, leading to a higher risk of ion suppression and contamination of the LC-MS/MS system.[11] A more robust sample preparation method like SPE is preferable.
LC-MS/MS Method Development
-
Question: How can I optimize my LC method to avoid ion suppression?
Answer: The goal of chromatographic optimization is to separate aMT6s from any co-eluting, ion-suppressing matrix components.[1]
-
Gradient Elution: Employ a gradient elution that effectively separates aMT6s from the highly concentrated regions of matrix components.
-
Column Selection: Utilize a high-resolution column, such as a sub-2 µm particle column (UPLC/UHPLC), to achieve better peak separation.[10]
-
Retention Time: Aim for a retention time for aMT6s that is in a "clean" region of the chromatogram, away from the elution zones of major matrix components like phospholipids. A retention time of 3.46 minutes has been reported in a validated method.[6][9]
-
-
Question: What type of internal standard is best for aMT6s analysis?
Answer: A stable isotope-labeled internal standard (SIL-IS) of aMT6s is the ideal choice. A SIL-IS has nearly identical chemical and physical properties to aMT6s, meaning it will behave similarly during sample preparation, chromatography, and ionization. This allows it to effectively compensate for any signal loss due to ion suppression, leading to more accurate and precise results.[1]
Experimental Protocols and Data
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity, excellent removal of matrix components, can concentrate the analyte. | Can be more time-consuming and require method development. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Good for removing highly polar or non-polar interferences. | Can be labor-intensive, may use large volumes of organic solvents. |
| Protein Precipitation | Proteins are precipitated out of the sample using an organic solvent or acid. | Simple, fast, and inexpensive. | Less effective at removing other matrix components like salts and phospholipids. |
Protocol: Generic Solid-Phase Extraction (SPE) for aMT6s from Urine
This is a general protocol and should be optimized for your specific application and SPE cartridge.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of the urine sample (pre-treated as necessary, e.g., with an internal standard and buffer).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the aMT6s with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
Visualizations
Caption: A decision-making workflow for troubleshooting low signal intensity of 6-Sulfatoxymelatonin.
Caption: A simplified diagram illustrating the mechanism of ion suppression in the electrospray ionization source.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. research.rug.nl [research.rug.nl]
- 7. research.rug.nl [research.rug.nl]
- 8. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
addressing matrix effects in urine aMT6s analysis
Welcome to the technical support center for urinary 6-sulfatoxymelatonin (aMT6s) analysis. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with matrix effects in urine samples. Here you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of urinary aMT6s analysis?
A1: Matrix effects are the alteration of analyte ionization (aMT6s) in the mass spectrometer's ion source due to the presence of co-eluting endogenous components in the urine matrix.[1][2] These components can either suppress or enhance the aMT6s signal, leading to inaccurate quantification.[1][2] Urine is a particularly complex matrix with high and variable concentrations of salts, urea, creatinine, and other organic molecules that can interfere with the analysis.[3][4]
Q2: How can I detect the presence of matrix effects in my assay?
A2: Matrix effects can be identified using a post-extraction addition method.[5] In this procedure, a known amount of aMT6s is spiked into a blank urine extract after the sample preparation process. The response is then compared to the response of the same amount of aMT6s in a neat solvent. A significant difference between the two responses indicates the presence of matrix effects.[5] An alternative qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer, and a blank matrix extract is injected. Dips or peaks in the baseline signal at the retention time of the analyte indicate ion suppression or enhancement, respectively.[6]
Q3: What are the most effective strategies to mitigate matrix effects?
A3: The most common and effective strategies include:
-
Sample Dilution: A simple and often effective method to reduce the concentration of interfering matrix components.[7][8] However, excessive dilution can bring the analyte concentration below the lower limit of quantification (LLOQ).[8]
-
Solid-Phase Extraction (SPE): A sample cleanup technique that separates aMT6s from interfering matrix components based on their physicochemical properties.[9][10][11]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for correcting matrix effects.[1][12] A SIL-IS, such as aMT6s-d4, co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization of the signal.[1][9]
Q4: Can I use a structural analog as an internal standard instead of a SIL-IS?
A4: While structural analogs can be used, they are not as effective as SIL-IS for compensating for matrix effects.[13] This is because their chromatographic behavior and ionization efficiency may differ from the analyte, leading to incomplete correction for ion suppression or enhancement.[13] SIL-IS have nearly identical physicochemical properties to the analyte, ensuring they are affected by the matrix in the same way.[12][14]
Q5: How does the variability of the urine matrix affect my results?
A5: Urine composition is highly variable between individuals and even within the same individual depending on factors like diet, hydration, and time of day.[3][4] This variability can lead to inconsistent matrix effects, impacting the reproducibility of your results.[4] It is crucial to validate your method with a diverse set of urine samples to ensure its robustness.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor reproducibility of aMT6s quantification | Inconsistent matrix effects between samples. | - Implement a robust sample preparation method like SPE to remove interfering components.[10][11]- Utilize a stable isotope-labeled internal standard (e.g., aMT6s-d4) for accurate normalization.[1][9] |
| Low analyte recovery | Significant ion suppression.[15] | - Optimize the sample preparation to remove interfering substances. This could involve trying different SPE sorbents or wash/elution conditions.[4]- Dilute the urine sample to reduce the concentration of matrix components.[7][8] Start with a 1:10 dilution and optimize as needed. |
| Signal enhancement leading to overestimation | Co-eluting matrix components enhancing the ionization of aMT6s.[1][2] | - Improve chromatographic separation to resolve aMT6s from the enhancing compounds. This can be achieved by modifying the mobile phase gradient or using a different column chemistry.- Employ a SIL-IS to compensate for the enhancement effect.[12] |
| Inconsistent results with different urine samples | High inter-individual variability of the urine matrix.[3] | - Normalize aMT6s concentrations to creatinine levels to account for variations in urine dilution.[16][17][18][19]- Validate the analytical method with a panel of at least six different urine sources to assess the impact of matrix variability.[20] |
| Analyte concentration below LLOQ after dilution | The initial concentration of aMT6s in the sample is too low. | - Use a more sensitive instrument if available.- Consider a sample pre-concentration step, such as solid-phase extraction, before analysis.[9]- If dilution is necessary, use the minimum dilution factor that still mitigates matrix effects.[8] |
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Addition
Objective: To determine the extent of ion suppression or enhancement in the urine matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of aMT6s standard solution into the initial mobile phase or a reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank urine sample through the entire sample preparation procedure (e.g., dilution, SPE). In the final step, spike the same concentration of aMT6s standard solution as in Set A into the processed blank matrix.
-
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A value of 100% suggests no significant matrix effect.[10]
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To remove interfering matrix components from urine samples prior to LC-MS/MS analysis.
Methodology:
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. Dilute the supernatant with an appropriate buffer (e.g., ammonium acetate buffer, pH 9.0).[1]
-
Internal Standard Addition: Add the stable isotope-labeled internal standard (aMT6s-d4) to the diluted urine sample.[9]
-
SPE Cartridge Conditioning: Condition a mixed-mode strong anion exchange SPE cartridge (e.g., Evolute AX Express) with methanol followed by the equilibration buffer.[1]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include an aqueous buffer followed by a low percentage of organic solvent.[10]
-
Elution: Elute the aMT6s and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol).[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[10]
Data Presentation
Table 1: Comparison of Sample Preparation Methods on aMT6s Recovery
| Sample Preparation Method | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Direct Injection (Diluted Urine) | Highly Variable (often severe suppression) | >15% | [4] |
| Solid-Phase Extraction (SPE) | 94 - 102 | ≤ 8 | [10] |
Table 2: Precision of aMT6s Quantification using LC-MS/MS with SIL-IS
| Quality Control Level | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Reference |
| Low | 3.5 | 8.5 | [9] |
| Medium | 2.2 | 6.5 | [9] |
| High | 3.2 | 6.5 | [9] |
Visualizations
Caption: Experimental workflow for urinary aMT6s analysis.
Caption: Troubleshooting logic for matrix effects in aMT6s analysis.
References
- 1. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brighamandwomens.org [brighamandwomens.org]
- 10. api.unil.ch [api.unil.ch]
- 11. CONTENTdm [archives.scranton.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. hdb.ugent.be [hdb.ugent.be]
- 16. URINARY 6-SULPHATOXYMELATONIN LEVELS AND RISK OF BREAST CANCER IN PREMENOPAUSAL WOMEN: THE ORDET COHORT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Association of Urinary 6-Sulfatoxymelatonin (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reference intervals for 6-sulfatoxymelatonin in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Melatonin and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of melatonin and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for analyzing melatonin and its metabolites?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent technique for the analysis of melatonin and its related compounds.[1][2] C18 columns are frequently used as the stationary phase, paired with mobile phases typically consisting of acetonitrile or methanol and an aqueous buffer.[1][3] For detection, fluorescence (FD) and mass spectrometry (MS/MS) detectors are often chosen for their high sensitivity and selectivity, which is crucial given the low endogenous levels of these compounds in biological matrices.[3][4][5] UV detectors are also used, particularly for analyzing pharmaceutical dosage forms.[1]
Q2: Which are the key metabolites of melatonin I should consider in my separation method?
A2: The primary metabolites of melatonin that are often targeted for analysis include 6-hydroxymelatonin and N-acetylserotonin (a precursor and metabolite).[6] These are further metabolized into conjugated forms, such as 6-sulfatoxymelatonin and glucuronide conjugates, which are the main forms excreted in urine.[4][6] Other oxidative metabolites that may be of interest include N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) and N¹-acetyl-5-methoxykynuramine (AMK).[7]
Q3: What is a typical starting point for developing an HPLC method for melatonin?
A3: A good starting point for method development is to use a C18 column with a mobile phase of acetonitrile and water (or a buffer like ammonium acetate or formic acid). A common initial mobile phase composition is a simple isocratic mixture, such as acetonitrile/water (65:35, v/v).[1][8] Detection is often set at 220 nm for UV or using excitation/emission wavelengths around 280/350 nm for fluorescence.[5][8] From this starting point, parameters such as mobile phase composition, pH, and gradient can be optimized to achieve the desired separation.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My melatonin peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue when analyzing basic compounds like melatonin on silica-based columns and can compromise resolution and quantification.[9][10]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact strongly with basic analytes, causing tailing.[9][10]
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase. For basic compounds, a mobile phase pH that is 2-3 units below the analyte's pKa ensures the compound is in its protonated, ionic form, which minimizes interactions with silanol groups.[11] Using a buffer will help maintain a stable pH.[9]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block most of the residual silanol groups. Using these columns can significantly improve peak shape for basic compounds.[9]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce Injection Volume/Concentration: Try diluting the sample or injecting a smaller volume.[12]
-
-
Extra-Column Volume: Excessive volume from long tubing or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[11][13]
Issue 2: Poor Resolution or Co-elution
Q: I am unable to separate melatonin from its closely related metabolite, N-acetylserotonin. How can I improve the resolution?
A: Achieving baseline resolution between structurally similar compounds is critical for accurate quantification.[14] Resolution is influenced by column efficiency, selectivity, and retention factor.
Potential Causes & Solutions:
-
Insufficient Column Efficiency: Low efficiency leads to broader peaks that are more likely to overlap.
-
Solution 1: Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., 2.5 µm or sub-2 µm) provide higher efficiency and better resolution.[15][16]
-
Solution 2: Decrease Flow Rate: Lowering the flow rate can sometimes improve efficiency and resolution, although it will increase the analysis time.[14]
-
-
Poor Selectivity: The mobile phase and stationary phase are not providing differential separation of the analytes.
-
Solution 1: Modify Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[17] You can also fine-tune the ratio of organic to aqueous phase or introduce a different buffer.
-
Solution 2: Adjust Temperature: Changing the column temperature affects retention and can alter the selectivity of the separation.[14] Lower temperatures often increase retention and may improve resolution.[14]
-
-
Inappropriate Stationary Phase: The column chemistry may not be optimal for the separation.
-
Solution: Screen Different Column Chemistries: If modifying the mobile phase is not effective, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for your analytes.
-
Issue 3: Baseline Irregularities (Drift, Noise)
Q: During my gradient elution, I observe a drifting or noisy baseline. What could be the problem?
A: A stable baseline is essential for accurate integration and quantification, especially at low concentrations.
Potential Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can elute during a gradient, causing the baseline to drift or show ghost peaks.
-
Solution: Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and high-purity additives. Filter and degas the mobile phase before use.[11]
-
-
Inadequate Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before injection, the baseline may drift as the column adjusts during the run.
-
Solution: Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) before the first injection and between runs.
-
-
Detector Issues: A dirty flow cell or a failing lamp (in UV or fluorescence detectors) can cause noise.
-
Solution: Clean the Flow Cell: Flush the detector flow cell with a strong, appropriate solvent like methanol or isopropanol.[11] If the problem persists, consult the instrument manual for lamp replacement.
-
-
Temperature Fluctuations: Poor temperature control of the column and mobile phase can lead to baseline drift.[11]
-
Solution: Use a Column Oven: A column oven provides a stable temperature environment, which is crucial for reproducible chromatography.[11]
-
Experimental Protocols & Data
Methodologies for Melatonin and Metabolite Separation
The following tables summarize validated chromatographic conditions from various studies, providing a starting point for method development and optimization.
Table 1: HPLC & UPLC Method Parameters
| Analyte(s) | Column | Mobile Phase | Elution | Flow Rate | Temp. | Detector | Reference |
|---|---|---|---|---|---|---|---|
| Melatonin | XBridge BEH C18 (2.5 µm, 4.6 x 75 mm) | A: Acetonitrile; B: Buffer | Gradient | 1.0 mL/min | 30°C | HPLC-UV | [15][16] |
| Melatonin | C18 column (5 µm, 4.6 x 250 mm) | Acetonitrile/Water (65:35, v/v) | Isocratic | 0.9 mL/min | 30°C | HPLC-PDA | [1][8] |
| Melatonin | Xbridge C18 (5 µm, 4.6 x 150 mm) | Ethanol/Water | Isocratic | - | 30°C | HPLC-FD | [5] |
| Melatonin, 6-hydroxymelatonin, 6-sulfatoxymelatonin | Kinetex C18 (1.7 µm, 2.1 x 50 mm) | A: Acetonitrile; B: 5mM Ammonium Acetate | Gradient | 0.2 mL/min | - | LC-MS/MS | [18] |
| Melatonin, N-acetylserotonin | SymmetryShield RP18 (3.5 µm, 2.1 x 100 mm) | A: 0.2% Acetic Acid in Water/ACN (95:5); B: 0.2% Acetic Acid in Water/ACN (5:95) | Gradient | 300 µL/min | 50°C | LC-MS/MS |[19] |
Table 2: System Suitability & Performance Data
| Method | Analyte | Retention Time (min) | Tailing Factor (T) | Resolution (Rs) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|---|
| HPLC-PDA | Melatonin | ~1.3 | 1.25 | - | - | [8] |
| HPLC-FD | Melatonin | - | - | - | 0.25 mg/L | [3] |
| LC-MS/MS | Melatonin | - | - | - | 0.02 ng/mL | [18] |
| LC-MS/MS | 6-hydroxymelatonin | - | - | - | 0.04 ng/mL | [18] |
| LC-MS/MS | 6-sulfatoxymelatonin | - | - | - | 0.50 ng/mL | [18] |
| Nanoflow LC-MS/MS | N-acetylserotonin | - | - | - | 11.0 pg/mL |[19] |
Visual Guides
Melatonin Metabolic Pathway
This diagram illustrates the primary metabolic pathway of melatonin, helping to identify the target analytes for separation.
Caption: Primary metabolic pathway of melatonin.
General HPLC Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC issues.
Method Development Workflow
This diagram outlines the key steps in developing a robust chromatographic method for separating melatonin and its metabolites.
Caption: A workflow for chromatographic method development.
References
- 1. Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. ijert.org [ijert.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. The isolation, purification, and characterisation of the principal urinary metabolites of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of a validated HPLC-PDA method for the determination of melatonin content and its release from poly(lactic acid) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. epruibiotech.com [epruibiotech.com]
- 12. ijsdr.org [ijsdr.org]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. lcms.cz [lcms.cz]
- 16. academic.oup.com [academic.oup.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Sulfatoxymelatonin (aMT6s) Assays
Welcome to the technical support center for 6-sulfatoxymelatonin (aMT6s) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to aMT6s measurements.
I. Frequently Asked Questions (FAQs)
Q1: What is 6-sulfatoxymelatonin (aMT6s) and why is it measured?
A1: 6-sulfatoxymelatonin (aMT6s) is the primary urinary metabolite of melatonin, a hormone mainly produced by the pineal gland that regulates circadian rhythms.[1][2] Measuring aMT6s in urine, particularly in the first-morning void, is a non-invasive and reliable method to assess nocturnal melatonin production and circadian phase.[3][4][5]
Q2: What are the most common types of assays used to measure aMT6s?
A2: The most common methods for quantifying aMT6s are enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA).[2][6] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is also used, offering high specificity and reproducibility, which can overcome some of the limitations of immunoassays, such as cross-reactivity.[1][7]
Q3: What are the main sources of interference in aMT6s immunoassays?
A3: The primary sources of interference in aMT6s immunoassays include:
-
Cross-reactivity: Antibodies used in the assay may bind to substances structurally similar to aMT6s, leading to inaccurate results.
-
Matrix Effects: Components in the urine matrix, such as proteins, salts, and other metabolites, can interfere with the antibody-antigen binding.[8][9]
-
Sample Collection and Handling: Improper sample collection, storage, and freeze-thaw cycles can affect the stability of aMT6s.
-
Medications: Certain medications, like beta-blockers, are known to suppress melatonin production and can therefore impact aMT6s levels.[3][10]
Q4: How can I minimize matrix effects in my urine samples?
A4: Diluting the urine sample is an effective technique to minimize matrix effects.[8] A common starting dilution for urinary aMT6s ELISA is 1:200 with the provided incubation buffer. If matrix effects are still suspected, performing a dilution linearity experiment can help determine the optimal dilution factor for your samples.
Q5: How should urine samples for aMT6s analysis be collected and stored?
A5: For optimal results, collect the first-morning void urine sample. Centrifuge the sample to remove any sediment. While aMT6s is stable for several days at room temperature, it is recommended to store urine samples at ≤-20°C for long-term stability (>1 year).[6] It's also important to avoid repeated freeze-thaw cycles.
II. Troubleshooting Guides
Guide 1: Inaccurate or Inconsistent Results
| Symptom | Possible Cause | Recommended Action |
| High Variability Between Replicates (Poor Duplicates) | - Inadequate mixing of samples or reagents.- Pipetting errors.- Cross-contamination between wells. | - Ensure thorough mixing of all solutions before pipetting.- Check and calibrate pipettes.- Use fresh pipette tips for each sample and reagent transfer. |
| Low or No Signal | - Omission of a key reagent.- Inactive enzyme conjugate or substrate.- Incorrect plate reader settings. | - Carefully review the assay procedure to ensure all steps were followed correctly.- Verify the expiration dates of all reagents.- Confirm the plate reader is set to the correct wavelength (e.g., 450 nm for TMB substrate). |
| High Background | - Insufficient washing.- Concentration of detection antibody is too high.- Incubation times or temperatures are incorrect. | - Increase the number of wash steps and ensure complete aspiration of wash buffer.- Optimize the concentration of the detection antibody.- Strictly adhere to the incubation times and temperatures specified in the protocol.[11] |
| Poor Standard Curve | - Improper preparation of standards.- Degradation of the standard. | - Re-prepare the standard curve, ensuring accurate dilutions.- Use a new vial of standard. |
Guide 2: Investigating Potential Interferences
| Symptom | Possible Cause | Recommended Action |
| Results are Unexpectedly High | - Cross-reactivity with another substance in the sample. | - Perform a spike and recovery experiment to assess for interference.- If available, analyze the sample using a more specific method like LC-MS/MS for confirmation. |
| Results are Unexpectedly Low | - Presence of an interfering substance that inhibits antibody binding.- Melatonin suppression due to medication (e.g., beta-blockers).[3][10] | - Perform a dilution linearity experiment. If the results are not linear, it may indicate an interference.- Review the subject's medication history. |
| Poor Correlation with Expected Physiological State | - Incorrect sample timing.- Individual variability in melatonin metabolism. | - Ensure samples are collected at the appropriate time (e.g., first-morning void for nocturnal production).- Consider that there can be significant inter-individual differences in aMT6s excretion.[6][12] |
III. Experimental Protocols
Protocol 1: Spike and Recovery for Interference Testing
This experiment helps determine if substances in the sample matrix interfere with the assay.
-
Sample Preparation: Collect a urine sample from the subject population.
-
Spiking:
-
Divide the sample into two aliquots.
-
Spike one aliquot with a known concentration of aMT6s standard. The amount of spiked aMT6s should be within the assay's detection range.
-
Leave the other aliquot unspiked.
-
-
Assay: Analyze both the spiked and unspiked samples according to the assay protocol.
-
Calculation of Recovery:
-
% Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] x 100
-
-
Interpretation: A recovery percentage between 80-120% generally indicates that there is no significant interference from the sample matrix. A recovery of 119% has been reported in some validation studies.
Protocol 2: Dilution Linearity (Parallelism)
This experiment assesses whether the analyte behaves similarly to the standard curve upon dilution, which can indicate the presence of matrix effects.
-
Sample Selection: Choose a urine sample with a high endogenous concentration of aMT6s.
-
Serial Dilution: Create a series of dilutions of the sample using the assay's incubation buffer (e.g., 1:100, 1:200, 1:400, 1:800).
-
Assay: Measure the aMT6s concentration in each dilution.
-
Data Analysis:
-
Correct the measured concentrations for the dilution factor.
-
Plot the corrected concentrations against the dilution factor.
-
-
Interpretation: The corrected concentrations should be consistent across the dilution series. A consistent result, such as an average of 97.8% from sequentially diluted samples, indicates good parallelism and the absence of significant matrix interference.
IV. Visualizations
Caption: Troubleshooting workflow for aMT6s assays.
References
- 1. BASi® | Method Development And Validation Of 6-sulfatoxymelatonin (amt6s) Quantitation In Human Urine [basinc.com]
- 2. ibl-international.com [ibl-international.com]
- 3. Association of Urinary 6-Sulfatoxymelatonin (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reference intervals for 6-sulfatoxymelatonin in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melatonin secretion in humans assessed by measuring its metabolite, 6-sulfatoxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Association of Urinary 6-Sulfatoxymelatonin (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ethosbiosciences.com [ethosbiosciences.com]
- 12. researchgate.net [researchgate.net]
ensuring stability of 6-Sulfatoxy Melatonin-d4 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of 6-Sulfatoxy Melatonin-d4 in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is hygroscopic. It should be stored in a tightly sealed container, protected from moisture. For long-term storage, it is recommended to keep it at 4°C.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to use a high-purity grade organic solvent such as methanol, ethanol, or acetonitrile to prepare stock solutions. Dimethyl sulfoxide (DMSO) can also be used. For aqueous solutions, use purified water (e.g., deionized or distilled). Due to the limited information on its stability in aqueous solutions, it is advisable to prepare fresh aqueous solutions or store them at low temperatures for short periods.
Q3: What are the optimal storage conditions for this compound solutions?
A3: For optimal stability, stock solutions of this compound in organic solvents should be stored at -20°C or -80°C. Studies on the non-deuterated form in biological samples suggest that storage at ≤-20°C can ensure stability for over a year, with -80°C being preferable for long-term storage. Avoid repeated freeze-thaw cycles.
Q4: What factors can affect the stability of this compound in solution?
A4: Based on the chemistry of the parent compound, melatonin, and other indole derivatives, the stability of this compound in solution can be affected by:
-
pH: Melatonin is more stable at acidic pH and degrades at higher pH. It is likely that this compound follows a similar trend.
-
Temperature: Higher temperatures accelerate degradation.
-
Light: Exposure to light, especially UV radiation, can cause degradation. Solutions should be stored in amber vials or protected from light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of the solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Loss of signal or lower than expected concentration in analysis. | Degradation of the standard solution. | Prepare a fresh stock solution from solid material. Verify the storage conditions of the current stock solution (temperature, light protection). Consider performing a stability study under your experimental conditions. |
| Appearance of unknown peaks in the chromatogram. | Degradation of this compound. | Prepare a fresh solution and re-analyze. If the peaks persist, they are likely degradation products. Try to identify them by mass spectrometry if possible. Review solution preparation and storage procedures to minimize degradation. |
| Inconsistent results between experiments. | Instability of working solutions. | Prepare fresh working solutions from a stock solution for each experiment. Avoid using old working solutions, especially if they have been stored at room temperature or exposed to light. |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Methanol (HPLC grade or equivalent)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Amber glass vial with a screw cap
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of the solid compound using an analytical balance.
-
Quantitatively transfer the weighed solid to a volumetric flask of the appropriate size.
-
Add a small amount of methanol to dissolve the solid completely.
-
Once dissolved, add methanol to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Transfer the solution to an amber glass vial for storage.
-
Label the vial with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Assessment of Short-Term Stability of this compound in an Aqueous Working Solution
-
Materials:
-
This compound stock solution (in organic solvent)
-
Purified water
-
pH buffer solutions (e.g., pH 4, 7, and 9)
-
HPLC or LC-MS system
-
Amber vials
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution with the desired aqueous buffer.
-
Divide the working solution into several amber vials.
-
Analyze one vial immediately (T=0) using a validated HPLC or LC-MS method to determine the initial concentration.
-
Store the remaining vials under the desired test conditions (e.g., room temperature, 4°C).
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove a vial and analyze its content.
-
Compare the concentration at each time point to the initial concentration to determine the percentage of degradation.
-
Plot the percentage of remaining this compound against time to assess its stability.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Estimated Stability |
| Solid | N/A | 4°C | > 1 year (if protected from moisture) |
| Solution | Methanol/Acetonitrile | -20°C | At least 1 month |
| Solution | Methanol/Acetonitrile | -80°C | At least 6 months |
| Solution | Aqueous Buffer (pH < 7) | 4°C | Up to 24 hours (experimental verification recommended) |
Table 2: Influence of Environmental Factors on the Stability of Melatonin (as a proxy for this compound)
| Factor | Condition | Effect on Stability |
| pH | Acidic (pH 1-4) | More Stable |
| Neutral (pH 7) | Moderately Stable | |
| Alkaline (pH > 7) | Less Stable | |
| Temperature | < 0°C | High Stability |
| 4°C | Good Stability | |
| Room Temperature | Moderate Stability | |
| > 40°C | Low Stability | |
| Light | Dark | High Stability |
| Ambient Light | Moderate Stability | |
| UV Light | Low Stability |
Visualizations
Caption: Major metabolic pathway of melatonin.
Caption: Workflow for assessing solution stability.
Caption: Factors influencing the stability of this compound.
Technical Support Center: aMT6s Analysis for Low Concentration Samples
Welcome to the technical support center for the analysis of 6-sulfatoxymelatonin (aMT6s) in low concentration samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol refinement, troubleshooting, and frequently asked questions related to aMT6s quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable sample type for measuring low concentrations of aMT6s?
A1: While aMT6s can be measured in both urine and plasma, urine is often preferred for its non-invasive collection method.[1][2] For individuals with very low melatonin levels, plasma measurement might be a better choice as determining aMT6s in saliva and urine can be challenging.[2] First morning void urine samples are commonly used to reflect total nocturnal melatonin production and are cost-effective for large-scale studies.[3]
Q2: How should I store my urine samples to ensure aMT6s stability?
A2: Urine samples for aMT6s analysis are stable for up to five days at room temperature. For long-term storage, samples can be kept at -20°C for at least two years without the need for preservatives.[4]
Q3: Is it necessary to normalize urinary aMT6s concentrations?
A3: Yes, it is highly recommended to correct urinary aMT6s levels for creatinine concentration. This accounts for intra-individual variability in urine dilution and provides a more accurate reflection of melatonin production.[2][5]
Q4: What are some common factors that can influence aMT6s levels in my samples?
A4: Several factors can affect aMT6s levels, including:
-
Age: Melatonin secretion, and consequently aMT6s levels, tend to decrease with age.[6]
-
Kidney Function: As aMT6s is cleared by the kidneys, impaired renal function can impact its levels.[2][5]
-
Medications: Certain drugs, such as beta-blockers and benzodiazepines, can suppress melatonin production and lower aMT6s levels.[2]
-
Light Exposure: Exposure to light, especially blue light at night, suppresses melatonin synthesis and can reduce aMT6s concentrations.[5]
Q5: Which analytical method is most sensitive for low concentration aMT6s samples?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for quantifying low concentrations of aMT6s.[7] However, commercially available ELISAs and RIAs have also been developed with high sensitivity.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of low concentration aMT6s samples, with a focus on immunoassay techniques like ELISA.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Reagents added in the wrong order or prepared incorrectly. | Double-check the protocol and ensure all reagents are added in the correct sequence and at the proper concentrations.[10] |
| Insufficient incubation times. | Ensure that incubation steps are carried out for the recommended duration and at the specified temperature.[11] | |
| Low antibody affinity or concentration. | Use a high-affinity primary antibody and optimize its concentration.[12] | |
| Inactive enzyme conjugate or substrate. | Test the activity of the enzyme conjugate and substrate. Ensure the substrate is appropriate for the enzyme used.[11] | |
| Sample concentrations are below the detection limit of the assay. | Consider concentrating the sample if possible. Alternatively, explore more sensitive detection methods.[13][14] | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. Adding a soak step can also be beneficial.[12] |
| Non-specific binding of antibodies. | Use an effective blocking buffer to minimize non-specific binding. Modern alternatives to BSA may offer improved performance.[12] | |
| High concentration of detection antibody. | Titrate the detection antibody to determine the optimal concentration that provides a good signal without increasing background.[11] | |
| Cross-reactivity of the detection antibody. | Run appropriate controls to check for cross-reactivity with other molecules in the sample matrix.[11] | |
| Poor Reproducibility (High CV%) | Inconsistent pipetting technique. | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.[10] |
| Incomplete mixing of reagents. | Thoroughly mix all reagents before use.[15] | |
| Temperature variations across the plate. | Ensure the plate is incubated at a uniform temperature. Avoid stacking plates during incubation.[11] | |
| Edge effects. | Avoid using the outer wells of the plate, or ensure they are filled with blank solution to maintain a uniform environment. |
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods for aMT6s quantification.
| Analytical Method | Lower Limit of Quantification (LLOQ) / Sensitivity | Intra-assay CV% | Inter-assay CV% | Reference |
| ELISA | 40 pg/mL (2 pg/well) | 2.3 - 6.1 | Not specified | [8] |
| ELISA (Buhlmann) | 0.8 ng/mL | 5.0 | 12.5 | [3][16] |
| LC-MS/MS | 0.1 ng/mL | 9.2 (at LLOQ) | 17.4 (at LLOQ) | [17] |
Experimental Protocols
Protocol 1: Urinary aMT6s Quantification by ELISA (Competitive Assay)
This protocol is a general guideline based on commercially available competitive ELISA kits.[15]
-
Sample Preparation:
-
Thaw frozen urine samples and bring them to room temperature.
-
Centrifuge samples to remove any particulate matter.
-
Dilute urine samples with the provided assay buffer. A common starting dilution is 1:200. Further dilution may be necessary if concentrations are above the standard curve range.
-
-
Assay Procedure:
-
Add standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated aMT6s to each well.
-
Add the aMT6s antiserum to each well (except for the blank).
-
Incubate the plate as per the manufacturer's instructions (e.g., 2 hours at room temperature or overnight at 4°C).[15]
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of aMT6s in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor to obtain the final concentration in the original urine sample.
-
Normalize the aMT6s concentration to the creatinine concentration of the urine sample.
-
Protocol 2: Urinary aMT6s Quantification by LC-MS/MS
This protocol provides a general workflow for aMT6s analysis using LC-MS/MS.[17][18][19]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Add an internal standard (e.g., deuterated aMT6s) to each urine sample.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the aMT6s from the cartridge with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate aMT6s from other components using a suitable HPLC column (e.g., C18) and a gradient elution program.
-
Detect and quantify aMT6s using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for aMT6s and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of aMT6s in the samples from the calibration curve.
-
Normalize the aMT6s concentration to the creatinine concentration of the urine sample.
-
Visualizations
Caption: Melatonin synthesis and metabolism pathway.
Caption: General experimental workflow for urinary aMT6s analysis.
References
- 1. Measuring Melatonin in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Association of Urinary 6-Sulfatoxymelatonin (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Melatonin Metabolism and Sleep - Creative Proteomics [creative-proteomics.com]
- 6. Reference intervals for 6-sulfatoxymelatonin in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An enzyme immunoassay for 6-sulphatoxy-melatonin in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of melatonin and 6-sulphatoxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 12. biocompare.com [biocompare.com]
- 13. ELISA Troubleshooting Guide | Sino Biological [sinobiological.com]
- 14. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 15. novamedline.com [novamedline.com]
- 16. URINARY 6-SULPHATOXYMELATONIN LEVELS AND RISK OF BREAST CANCER IN PREMENOPAUSAL WOMEN: THE ORDET COHORT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brighamandwomens.org [brighamandwomens.org]
- 18. api.unil.ch [api.unil.ch]
- 19. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Creatinine Normalization for Urinary 6-Sulfatoxymelatonin (aMT6s) Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing creatinine normalization for urinary 6-sulfatoxymelatonin (aMT6s) results.
Frequently Asked Questions (FAQs)
Q1: Why is creatinine normalization necessary for urinary aMT6s measurements?
A1: Creatinine normalization is a method used to adjust for variations in urine concentration (dilution) between different samples.[1][2][3][4] The concentration of urine can fluctuate significantly based on an individual's hydration status, fluid intake, and time of day.[5] By expressing the aMT6s concentration relative to the creatinine concentration in the same sample, researchers can obtain a more stable and comparable measure of aMT6s excretion, especially when accurate 24-hour urine collection is not feasible.[2] This is because creatinine, a byproduct of muscle metabolism, is excreted at a relatively constant rate in healthy individuals.[3]
Q2: How is the creatinine-normalized aMT6s value calculated?
A2: The calculation is straightforward. The concentration of aMT6s in the urine sample (e.g., in ng/mL) is divided by the concentration of creatinine in the same sample (e.g., in mg/mL). The result is typically expressed as ng of aMT6s per mg of creatinine (ng/mg Cr).
Calculation Formula:
Q3: What are the typical reference ranges for urinary aMT6s and creatinine?
A3: Reference ranges can vary depending on the population, analytical method, and laboratory. The following tables provide a summary of generally accepted ranges.
Data Presentation: Reference Ranges
Table 1: Urinary 6-Sulfatoxymelatonin (aMT6s) Reference Ranges (First Morning Void)
| Age Group | Gender | Typical Range (ng/mg Creatinine) |
| Children (3-9 years) | Both | Higher than adults, significant age-related decline |
| Adolescents | Both | Declining levels towards adulthood |
| Adults (20-60 years) | Both | Gradual decline with age[6][7][8] |
| Older Adults (>60 years) | Both | Generally lower levels, with a potential slight increase after 60[6][7] |
Note: A meta-analysis found no significant gender differences in aMT6s values.[6][7] However, some studies have reported variations.[9]
Table 2: Urinary Creatinine Reference Ranges
| Parameter | Male | Female |
| 24-hour urine collection | 955-2936 mg/day | 601-1689 mg/day[10] |
| Spot urine (random) | 20-370 mg/dL (highly variable)[10] | 20-370 mg/dL (highly variable)[10] |
| Per kg of body mass per day | 14 to 26 mg/kg/day | 11 to 20 mg/kg/day[11] |
Note: These values are approximate and can be influenced by various factors. It is recommended that each laboratory establishes its own reference ranges.
Troubleshooting Guide
Q4: My normalized aMT6s results are unexpectedly high. What are the potential causes?
A4: Unusually high normalized aMT6s can be due to issues with either the aMT6s or the creatinine measurement.
Table 3: Troubleshooting High Normalized aMT6s Results
| Potential Cause | Recommended Action |
| Low Urinary Creatinine | A low creatinine value in the denominator will artificially inflate the normalized aMT6s result. Investigate the reasons for low creatinine (see Q5). |
| High aMT6s Excretion | Consider physiological factors that can increase melatonin production, such as the timing of sample collection (first morning void should be highest) and minimal light exposure during the night.[12] |
| Assay Interference | Review the aMT6s and creatinine assay procedures for any potential interfering substances or procedural errors. |
| Calculation Error | Double-check the calculations and ensure consistent units are used for both aMT6s and creatinine. |
Q5: My urinary creatinine levels are very low. How does this affect my results and what could be the cause?
A5: Very low urinary creatinine can significantly impact the reliability of normalized aMT6s data, potentially leading to artificially inflated results.
-
Impact on Results: A low denominator in the normalization equation can exaggerate the aMT6s value, leading to misinterpretation of the data.
-
Potential Causes:
-
High Fluid Intake: Excessive fluid consumption will dilute the urine, lowering the concentration of creatinine.
-
Low Muscle Mass: Individuals with lower muscle mass, such as the elderly or those with certain medical conditions, naturally have lower creatinine excretion.[5]
-
Diet: A diet low in protein can lead to lower creatinine levels.
-
Kidney Disease: Impaired kidney function can affect creatinine excretion.[13]
-
Sample Collection Timing: Creatinine levels can exhibit diurnal variation.[14]
-
Q6: My urinary creatinine levels are very high. What are the implications?
A6: High urinary creatinine can artificially decrease the normalized aMT6s value.
-
Impact on Results: A high denominator will result in a lower normalized aMT6s value, potentially masking a true elevation or making normal levels appear low.
-
Potential Causes:
-
Dehydration: Insufficient fluid intake concentrates the urine, increasing creatinine concentration.
-
High Muscle Mass: Individuals with greater muscle mass will excrete more creatinine.[5]
-
Diet: A diet rich in meat can increase creatinine levels.
-
Intense Physical Activity: Strenuous exercise can temporarily elevate creatinine excretion.
-
Certain Medications and Supplements: Creatine supplements will significantly increase urinary creatinine.
-
Q7: I am seeing a large variability in my normalized aMT6s results within the same subject. What should I investigate?
A7: High intra-subject variability can be a common challenge.
Table 4: Troubleshooting Intra-Subject Variability
| Factor to Investigate | Rationale |
| Sample Collection Timing | Ensure that urine samples are collected at the same time of day for all measurements, preferably the first morning void, to minimize the effects of diurnal rhythms in both aMT6s and creatinine.[2][12] |
| Hydration Status | Encourage subjects to maintain consistent hydration levels leading up to and during the collection period. |
| Diet and Exercise | Advise subjects to avoid significant changes in diet (especially protein intake) and strenuous exercise before and during the study period. |
| Light Exposure at Night | Inconsistent light exposure during sleep can affect melatonin production and, consequently, aMT6s excretion. |
| Sample Handling and Storage | Verify that all samples were handled and stored consistently according to the recommended protocol to prevent degradation of analytes.[15][16][17][18] |
Experimental Protocols
Protocol 1: Urine Sample Collection and Handling
-
Collection: For optimal results, collect the first morning void urine sample in a sterile container.[3][12] If a 24-hour collection is performed, ensure the subject understands the procedure to collect all urine within the 24-hour period.[11]
-
Labeling: Immediately label the container with the subject's ID, date, and time of collection.[17]
-
Aliquoting: Thoroughly mix the urine sample. To avoid repeated freeze-thaw cycles, divide the sample into smaller aliquots for aMT6s and creatinine analysis.
-
Storage:
-
Thawing: When ready for analysis, thaw the samples at room temperature or in a refrigerator. Mix the samples thoroughly by vortexing before analysis.
Protocol 2: 6-Sulfatoxymelatonin (aMT6s) ELISA
This is a general protocol. Always refer to the specific manufacturer's instructions for your ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and controls as instructed in the kit manual.
-
Sample Dilution: Dilute urine samples according to the kit's instructions. A common dilution factor is 1:200.
-
Assay Procedure:
-
Add standards, controls, and diluted samples to the appropriate wells of the microplate.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate as specified in the protocol (e.g., 1-2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition: Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Calculation: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to determine the aMT6s concentration in the samples.
Protocol 3: Urinary Creatinine Assay (Jaffe Method)
This is a common colorimetric method. Refer to your specific assay kit for detailed instructions.
-
Reagent Preparation: Prepare the alkaline picrate reagent according to the kit's instructions.
-
Sample and Standard Preparation: Prepare a series of creatinine standards. Dilute urine samples as needed.
-
Reaction:
-
Add standards, controls, and diluted samples to a 96-well plate or cuvettes.
-
Add the alkaline picrate reagent to each well/cuvette.
-
Incubate for the recommended time at room temperature to allow for color development (a yellow to orange-red complex).
-
-
Data Acquisition: Measure the absorbance at the specified wavelength (typically around 490-510 nm).
-
Calculation: Create a standard curve from the absorbance readings of the standards. Use this curve to determine the creatinine concentration in your samples.
Visualizations
Caption: Experimental workflow for urinary aMT6s analysis with creatinine normalization.
Caption: Logical diagram illustrating the principle of creatinine normalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Creatinine is an appropriate reference for urinary sulphatoxymelatonin of laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 4. Urinary 6-sulfatoxymelatonin level in diabetic retinopathy patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Reference intervals for 6-sulfatoxymelatonin in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Normative data on the daily profile of urinary 6-sulfatoxymelatonin in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inter.knmu.edu.ua [inter.knmu.edu.ua]
- 10. siphoxhealth.com [siphoxhealth.com]
- 11. ucsfhealth.org [ucsfhealth.org]
- 12. Urinary 6-sulfatoxymelatonin level and breast cancer risk: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Normalisation of urinary biomarkers to creatinine for clinical practice and research – when and why - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wwwn.cdc.gov [wwwn.cdc.gov]
- 16. wwwn.cdc.gov [wwwn.cdc.gov]
- 17. lifelabs.azureedge.net [lifelabs.azureedge.net]
- 18. snp.com.au [snp.com.au]
Validation & Comparative
Revolutionizing Melatonin Research: A Comparative Guide to LC-MS/MS Assay Validation for 6-Sulfatoxymelatonin
A detailed comparison of the robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-Sulfatoxymelatonin (aMT6s), utilizing its deuterated internal standard (aMT6s-d4), against traditional immunoassay techniques. This guide provides researchers, scientists, and drug development professionals with the essential data and protocols to make informed decisions for their analytical needs.
The accurate measurement of 6-sulfatoxymelatonin (aMT6s), the primary urinary metabolite of melatonin, is crucial for assessing circadian rhythms and the physiological effects of this key hormone. While immunoassays have been traditionally employed, their susceptibility to cross-reactivity and lower reproducibility has paved the way for more specific and reliable methods.[1][2][3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior sensitivity and specificity, particularly when paired with a stable isotope-labeled internal standard like 6-sulfatoxymelatonin-d4 (aMT6s-d4).
This guide delves into the validation of an LC-MS/MS assay for aMT6s, presenting key performance data and a detailed experimental workflow. It also offers a comparative analysis with alternative methods, empowering researchers to select the most appropriate technique for their studies.
Performance Characteristics: LC-MS/MS vs. Immunoassays
The superiority of the LC-MS/MS method is evident in its validation parameters. The use of a deuterated internal standard, aMT6s-d4, ensures accurate quantification by correcting for matrix effects and variations during sample processing and analysis.[4]
| Parameter | LC-MS/MS with aMT6s-d4 | Immunoassays (RIA/ELISA) |
| Specificity | High; distinguishes aMT6s from other metabolites. | Lower; potential for cross-reactivity with structurally similar molecules.[1][2][3] |
| Sensitivity (LLOQ) | As low as 0.1 ng/mL or 0.2 nmol/L.[1][4] | Generally higher detection limits. |
| Precision (CV%) | Intra-assay: 2.2-9.2%; Inter-assay: 6.5-17.4%.[4] | Can exhibit poorer reproducibility.[1][2][3] |
| Accuracy | High, with relative errors typically within ±15%.[5][6] | Can be compromised by cross-reactivity. |
| Linearity (r) | ≥0.991.[7] | Variable, depending on the assay kit and standard curve. |
| Throughput | High-throughput capabilities with online SPE.[1][2][3][8] | Can be laborious for large sample numbers. |
Experimental Protocol: Validated LC-MS/MS Assay for aMT6s
This section outlines a typical experimental protocol for the quantification of aMT6s in urine using LC-MS/MS with aMT6s-d4 as an internal standard.
1. Sample Preparation:
-
Urine Collection: Timed urine samples (e.g., 24-hour or overnight) are collected from subjects.[9][10][11]
-
Internal Standard Spiking: A known concentration of aMT6s-d4 internal standard is added to an aliquot of the urine sample.[4][8]
-
Extraction:
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 column is typically used for reversed-phase chromatography.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 5 mM ammonium acetate or 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.[7][13]
-
Flow Rate: A typical flow rate is around 0.2 mL/min.[7]
-
-
Mass Spectrometric Detection:
3. Data Analysis:
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio of aMT6s to aMT6s-d4 against the corresponding concentrations of the calibration standards.
-
Quantification: The concentration of aMT6s in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for the LC-MS/MS assay and a comparison with alternative methods.
Caption: Experimental workflow for aMT6s quantification using LC-MS/MS.
Caption: Comparison of LC-MS/MS and Immunoassays for aMT6s analysis.
Alternative Analytical Approaches
While LC-MS/MS is the preferred method, other techniques have been used for aMT6s quantification.
-
Radioimmunoassay (RIA): This was one of the earliest methods used.[9][14][15] While sensitive, it involves radioactive materials and can suffer from cross-reactivity.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a more common immunoassay format that does not use radioactivity.[9][15] However, like RIA, it can be prone to a lack of specificity.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method has also been used and can offer good specificity, but often requires derivatization of the analyte, adding complexity to the sample preparation.[14]
References
- 1. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. brighamandwomens.org [brighamandwomens.org]
- 5. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin [jstage.jst.go.jp]
- 6. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. sleeprhythm.org [sleeprhythm.org]
- 11. Research Portal [openresearch.surrey.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of melatonin and 6-sulphatoxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS and ELISA for aMT6s Quantification
An Objective Analysis for Researchers and Drug Development Professionals
The quantification of 6-sulfatoxymelatonin (aMT6s), the primary urinary metabolite of melatonin, is a cornerstone of circadian rhythm research and is pivotal in understanding sleep-wake cycles and various physiological states.[1] The choice of analytical method is critical for obtaining accurate and reliable data. This guide provides a detailed, objective comparison between two predominant techniques for aMT6s quantification: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Core Principles of Each Methodology
LC-MS/MS: The Gold Standard for Specificity
Liquid Chromatography with Tandem Mass Spectrometry is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of aMT6s quantification, the process involves:
-
Chromatographic Separation: A liquid chromatography system separates aMT6s from other components in a complex biological sample (like urine) based on its chemical properties.
-
Ionization: The separated aMT6s is ionized, typically using Electrospray Ionization (ESI).
-
Mass Analysis: The ionized molecule is then fragmented and detected by a tandem mass spectrometer, which measures the mass-to-charge ratio of the parent molecule and its specific fragments. This high specificity allows for unambiguous identification and quantification.[2]
LC-MS/MS is widely regarded as the gold standard for its precision, sensitivity, and specificity in biomolecular analysis.[3]
ELISA: High-Throughput Immunoassay
The Enzyme-Linked Immunosorbent Assay is a plate-based immunoassay technique. For aMT6s, a competitive ELISA format is typically used:
-
Competition: aMT6s present in the sample competes with a known amount of enzyme-labeled (e.g., HRP-conjugated) aMT6s for binding to a limited number of specific anti-aMT6s antibodies.[4][5]
-
Immobilization: These antibody-antigen complexes are captured on a microtiter plate.[5]
-
Signal Generation: After washing away unbound components, a substrate is added. The enzyme converts the substrate into a colored product.
-
Detection: The intensity of the color is measured and is inversely proportional to the concentration of aMT6s in the original sample.[5]
ELISA is favored for its simplicity, cost-effectiveness, and suitability for screening a large number of samples simultaneously.[3][6]
Quantitative Performance Comparison
The choice between LC-MS/MS and ELISA often depends on the specific requirements of the study regarding sensitivity, specificity, and sample throughput. The table below summarizes key performance metrics based on published data.
| Performance Parameter | LC-MS/MS | ELISA | Key Considerations |
| Sensitivity (LLOQ) | High to Very High (~0.2 nmol/L or ~0.05 ng/mL)[7] | Moderate to High (~0.14 ng/mL)[5] | LC-MS/MS generally offers superior sensitivity, allowing for the detection of very low concentrations.[3][8] |
| Specificity | Very High (based on molecular mass and fragmentation) | Variable (potential for cross-reactivity with structurally similar molecules) | Immunoassays like ELISA are noted to be potentially hampered by cross-reactivity, a limitation largely overcome by LC-MS/MS.[9][10] |
| Precision (CV%) | Excellent (Inter-assay CV < 6%)[9][11] | Good (Inter-assay CV typically 5-15%)[6] | LC-MS/MS provides superior reproducibility and precision.[3] |
| Accuracy / Recovery | High | Good (Can be affected by matrix effects and antibody specificity) | LC-MS/MS is less prone to matrix effects, which can be a challenge in ELISA.[3] |
| Dynamic Range | Wide | Narrower | LC-MS/MS can accurately quantify aMT6s over a broader concentration range.[3] |
| Sample Throughput | Lower to Moderate | High | ELISA is well-suited for high-throughput screening of many samples in parallel. |
| Cost per Sample | Higher | Lower | The cost of reagents and instrument time is generally lower for ELISA. |
| Required Expertise | High (Requires specialized training and instrumentation)[3] | Low to Moderate | ELISA protocols are generally easier to establish and perform in a standard laboratory setting.[1] |
Experimental Workflow and Logical Comparison Diagrams
The following diagrams illustrate the experimental workflows and a logical comparison of the two methods.
Caption: Comparative experimental workflows for aMT6s quantification.
Caption: Logical comparison of LC-MS/MS and ELISA characteristics.
Detailed Experimental Protocols
Below are generalized protocols that reflect common procedures found in the literature. Specific kit instructions or validated laboratory procedures should always be followed.
Protocol: 6-Sulfatoxymelatonin ELISA
This protocol is based on a competitive immunoassay principle.[4]
-
Sample Preparation: Dilute urine samples (e.g., 1:200) with the provided Incubation or Assay Buffer.
-
Plate Preparation: Prepare a microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit Ig).
-
Competitive Reaction:
-
Pipette 50 µL of calibrators, controls, and diluted samples into their respective wells.
-
Add 50 µL of aMT6s-Biotin Conjugate to all wells.
-
Add 50 µL of anti-aMT6s Antiserum to all wells (except blanks).
-
-
First Incubation: Cover the plate and incubate for a specified time (e.g., 2-3 hours) at a controlled temperature (e.g., 2-8°C or room temperature).[4]
-
Washing: Aspirate the contents of the wells and wash 4 times with at least 300 µL of Wash Buffer per well.[4]
-
Enzyme Conjugate Addition: Add 100 µL of Enzyme Label (e.g., Streptavidin-HRP) to all wells.
-
Second Incubation: Cover the plate and incubate (e.g., 30 minutes) at a controlled temperature (e.g., 2-8°C).
-
Second Washing: Repeat the washing step as described in step 5.
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well and incubate (e.g., 15-30 minutes) at room temperature, protected from light.[4]
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve and determine the aMT6s concentration in the samples.
Protocol: 6-Sulfatoxymelatonin LC-MS/MS
This protocol outlines a method using online solid-phase extraction (SPE) coupled with LC-MS/MS.[2][9][7]
-
Sample Preparation:
-
Online SPE:
-
Inject approximately 50 µL of the prepared sample into the online SPE-LC-MS/MS system.
-
The sample is loaded onto an SPE cartridge to extract aMT6s and wash away interfering matrix components.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The column eluent is directed to the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for aMT6s.[2][12]
-
Detection: The system is operated in Multiple Reaction Monitoring (MRM) mode, monitoring the specific transition of the aMT6s parent ion to its daughter ions.[2]
-
-
Data Analysis:
-
The peak areas of aMT6s and the internal standard are integrated.
-
A calibration curve is constructed, and the concentration of aMT6s in the samples is calculated.
-
Conclusion and Recommendations
Both LC-MS/MS and ELISA are viable methods for the quantification of aMT6s, but their suitability depends on the research context.
Choose LC-MS/MS when:
-
The highest levels of accuracy, specificity, and precision are paramount.[3]
-
The study involves complex matrices where potential cross-reactivity is a concern.
-
Quantification of very low aMT6s concentrations is required.
-
The budget and access to specialized equipment and personnel are available.
Choose ELISA when:
-
A large number of samples need to be analyzed (high-throughput screening).
-
Rapid turnaround time is a priority.
-
Cost is a significant limiting factor.[13]
-
The required sensitivity and specificity are within the performance parameters of available commercial kits.
References
- 1. ibl-international.com [ibl-international.com]
- 2. brighamandwomens.org [brighamandwomens.org]
- 3. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 4. novamedline.com [novamedline.com]
- 5. alpco.com [alpco.com]
- 6. A simple, specific high-throughput enzyme-linked immunosorbent assay (ELISA) for quantitative determination of melatonin in cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Development and Validation of an Ultrasensitive LC-MS/MS Method for the Quantification of Melatonin in Human Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kurabiotech.com [kurabiotech.com]
inter-laboratory variability in 6-Sulfatoxymelatonin measurements
An Objective Guide to Inter-Laboratory Variability in 6-Sulfatoxymelatonin (aMT6s) Measurements
For researchers, scientists, and drug development professionals, the accurate measurement of 6-sulfatoxymelatonin (aMT6s), the primary urinary metabolite of melatonin, is crucial for assessing circadian rhythms and the efficacy of chronobiotic drugs. However, significant inter-laboratory variability in aMT6s measurements can pose a challenge to the standardization and comparison of results across different studies. This guide provides an objective comparison of the most common analytical methods used for aMT6s quantification—Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Radioimmunoassay (RIA)—with a focus on their performance and the factors contributing to variability.
Comparison of Analytical Methods for aMT6s Measurement
The choice of analytical method can significantly impact the precision, accuracy, and comparability of aMT6s measurements. While immunoassays like ELISA and RIA are widely used due to their high throughput and ease of use, LC-MS/MS is considered the gold standard for its high specificity and accuracy.[1][2]
Data Presentation: Performance Characteristics of aMT6s Assays
The following tables summarize the quantitative performance data for ELISA and LC-MS/MS methods based on published studies.
Table 1: Inter- and Intra-Assay Precision
| Method | Analyte | Inter-Assay Coefficient of Variation (CV%) | Intra-Assay Coefficient of Variation (CV%) | Source(s) |
| ELISA | aMT6s | 12.5% | 5.0% | [3] |
| ELISA | aMT6s | - | 2.3-6.1% | [3] |
| LC-MS/MS | aMT6s | <5.4% | <2.5% | [2][4] |
| LC-MS/MS | aMT6s | 6.5-17.4% | 2.2-9.2% | [5] |
Table 2: Assay Sensitivity and Recovery
| Method | Analyte | Limit of Quantification (LOQ) | Recovery (%) | Source(s) |
| ELISA | aMT6s | 40 pg/mL | Not Reported | [3] |
| LC-MS/MS | aMT6s | 0.2 nmol/L (approx. 65 pg/mL) | 90-115% | [2][4] |
| LC-MS/MS | aMT6s | 0.1 ng/mL | Not Reported | [5] |
| LC-MS/MS | aMT6s | - | 93-120% | [6] |
A direct comparison between a commercial ELISA kit and an LC-MS/MS method yielded the following Passing-Bablok regression equation: ELISA = 0.47 * LC-MS/MS – 3.2, with a correlation coefficient (ρ) of 0.846.[2] This indicates a systematic difference between the two methods, with ELISA results being generally lower than those from LC-MS/MS in that particular study.
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are essential for understanding the potential sources of variability. Below are generalized workflows for the most common aMT6s measurement techniques.
Sample Collection and Handling
-
Urine Collection: First morning void or 24-hour urine collections are typically used.[7]
-
Sample Storage: Urine samples should be stored at ≤-20°C to ensure the stability of aMT6s. Repeated freeze-thaw cycles should be avoided.
ELISA Protocol (Competitive Immunoassay)
The BÜHLMANN 6-Sulfatoxymelatonin ELISA kit is a widely used commercial assay. The principle of this competitive immunoassay is that aMT6s in the sample competes with a known amount of biotinylated aMT6s for binding sites on a specific rabbit anti-aMT6s antibody.
-
Sample Dilution: Urine samples are diluted (e.g., 1:200) with an incubation buffer.
-
Incubation: The diluted sample, calibrators, or controls are added to a microtiter plate pre-coated with a goat anti-rabbit IgG antibody, followed by the addition of the rabbit anti-aMT6s antibody and biotinylated aMT6s. The plate is incubated for 3 hours at 2-8°C.
-
Enzyme Conjugate Addition: After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the captured biotinylated aMT6s. This is followed by a 30-minute incubation.
-
Substrate Reaction and Detection: A TMB substrate solution is added, leading to the development of color in inverse proportion to the amount of aMT6s in the sample. The reaction is stopped with an acidic solution, and the absorbance is measured at 450 nm.
LC-MS/MS Protocol
LC-MS/MS methods offer high specificity by separating aMT6s from other urinary components before detection and quantification by mass spectrometry.
-
Sample Preparation: Urine samples are typically diluted (e.g., 1:1 with water) and may undergo solid-phase extraction (SPE) to remove interfering substances.[5][6] An internal standard (e.g., deuterated aMT6s-d4) is added for accurate quantification.[5]
-
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate aMT6s from other molecules in the sample.[6]
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The aMT6s molecules are ionized (typically using electrospray ionization - ESI), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for quantification.[5]
Radioimmunoassay (RIA) Protocol
RIA is another competitive immunoassay technique that utilizes a radiolabeled tracer.
-
Principle: Similar to ELISA, RIA involves competition between unlabeled aMT6s in the sample and a radiolabeled aMT6s tracer (e.g., ¹²⁵I-aMT6s) for a limited number of antibody binding sites.[8]
-
Procedure: The sample, antibody, and radiolabeled tracer are incubated together. After incubation, the antibody-bound fraction is separated from the unbound fraction.
-
Detection: The radioactivity of the antibody-bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of aMT6s in the sample.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Melatonin metabolism to aMT6s and subsequent analytical measurement workflows.
Caption: Key factors contributing to inter-laboratory variability in aMT6s measurements.
References
- 1. alpco.com [alpco.com]
- 2. research.rug.nl [research.rug.nl]
- 3. An enzyme immunoassay for 6-sulphatoxy-melatonin in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brighamandwomens.org [brighamandwomens.org]
- 6. Determination of urinary cortisol, cortisone and 6-sulfatoxymelatonin using dilute and shoot ultra-high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ibl-international.com [ibl-international.com]
- 8. Radioimmunoassay for 6-sulphatoxymelatonin in urine using an iodinated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Sulfatoxy Melatonin-d4: A Superior Internal Standard for aMT6s Quantification
In the landscape of clinical and research diagnostics, the accurate quantification of 6-sulfatoxymelatonin (aMT6s), the primary urinary metabolite of melatonin, is crucial for assessing circadian rhythms and various physiological and pathological conditions. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the quality of the internal standard used for calibration and to correct for experimental variability. This guide provides a comprehensive comparison of 6-Sulfatoxy Melatonin-d4 against other internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Critical Role of Internal Standards in LC-MS/MS
Internal standards are essential in LC-MS/MS to compensate for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of quantification. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the superior choice as they share near-identical physicochemical properties with the endogenous analyte, ensuring they experience similar extraction efficiencies and ionization suppression or enhancement in the mass spectrometer.
Performance Comparison: this compound vs. Alternatives
The performance of an internal standard is evaluated based on several key parameters, including linearity, precision, accuracy, and its ability to mitigate matrix effects. Below is a summary of the quantitative performance of an LC-MS/MS method for aMT6s using the deuterated stable isotope aMT6s-d4 as the internal standard.
| Performance Metric | This compound | Non-Isotopically Labeled (Structural Analog) Internal Standard |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL[1] | Data not readily available for a specific structural analog for aMT6s. Generally, LLOQ may be higher due to less effective correction for matrix effects. |
| Linear Range | 0.1 – 200 ng/mL (R ≥0.999)[1] | Dependent on the specific analog and method, but may be narrower. |
| Intra-assay Precision (CV%) | LLOQ Level (0.23ng/mL): 9.2%Low Level (23.9ng/mL): 3.5%Medium Level (74.4ng/mL): 2.2%High Level (126.5ng/mL): 3.2%[1] | Typically higher CV% due to potential differences in extraction recovery and ionization response compared to the analyte. |
| Inter-assay Precision (CV%) | LLOQ Level (0.23ng/mL): 17.4%Low Level (23.9ng/mL): 8.5%Medium Level (74.4ng/mL): 6.5%High Level (126.5ng/mL): 6.5%[1] | Generally higher CV% compared to SIL internal standards. |
| Matrix Effect Compensation | High | Lower and more variable, as the analog may not co-elute perfectly with the analyte and may respond differently to matrix interferences. |
Experimental Protocols
A robust and reliable method for the quantification of aMT6s in urine using LC-MS/MS with this compound as an internal standard is detailed below. This protocol is based on established methodologies for the analysis of melatonin and its metabolites.
Sample Preparation: Solid Phase Extraction (SPE)
Solid-phase extraction is a crucial step for cleaning up the urine sample and concentrating the analyte of interest.
-
Sample Pre-treatment: Thaw frozen urine samples and centrifuge to remove any particulate matter.
-
Internal Standard Spiking: Add a known concentration of this compound to each urine sample.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by an equilibration with an appropriate buffer (e.g., phosphate buffer).
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence includes a weak organic solvent followed by a stronger one.
-
Elution: Elute the aMT6s and the internal standard from the cartridge using a suitable elution solvent (e.g., a mixture of organic solvent and a weak acid or base).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used for the separation of aMT6s.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected onto the column.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of aMT6s.
-
Detection Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both aMT6s and its deuterated internal standard.
-
Visualizing Key Processes
To better understand the context of aMT6s analysis, the following diagrams illustrate the melatonin metabolic pathway and a typical experimental workflow.
Caption: Melatonin is synthesized from tryptophan and primarily metabolized in the liver to 6-hydroxymelatonin, which is then conjugated to form 6-sulfatoxymelatonin (aMT6s) for urinary excretion.
Caption: The experimental workflow for aMT6s quantification involves sample preparation using solid-phase extraction, followed by LC-MS/MS analysis and data processing.
Conclusion
The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of aMT6s in biological matrices. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the endogenous analyte, effectively compensating for variations during sample processing and analysis. For researchers and clinicians requiring high-quality, reliable data on melatonin metabolism, this compound is the recommended internal standard of choice.
References
The Gold Standard: Deuterated Internal Standards in 6-Sulfatoxymelatonin Quantification
A comparison of analytical methods for measuring 6-sulfatoxymelatonin (aMT6s), the primary urinary metabolite of melatonin, reveals that the use of a deuterated internal standard, specifically d4-aMT6s, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior accuracy and precision compared to other techniques. This guide provides a detailed comparison of this method with alternatives, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
The accurate measurement of aMT6s is crucial for assessing circadian rhythms and the physiological effects of melatonin.[1][2][3] While various methods exist, the use of a stable isotope-labeled internal standard like d4-aMT6s has become the benchmark for quantitative analysis due to its ability to compensate for matrix effects and variations during sample preparation and analysis.[4][5]
Comparative Analysis of Analytical Methods
The choice of analytical method significantly impacts the reliability of aMT6s quantification. While immunoassays like ELISA and RIA have been traditionally used, they are prone to cross-reactivity and exhibit lower reproducibility.[6][7][8][9] In contrast, LC-MS/MS methods, particularly those employing a deuterated internal standard, offer higher specificity and sensitivity.[10][11]
| Method | Internal Standard | Accuracy | Precision (Coefficient of Variation, CV) | Key Advantages | Limitations |
| LC-MS/MS | d4-6-Sulfatoxymelatonin (d4-aMT6s) | High (within 13.0% relative error)[11] | High (Inter-assay CV <5.4%; Intra- and inter-day precision within 13.5%)[6][11] | High specificity and sensitivity, effectively minimizes matrix effects.[5] | Requires sophisticated instrumentation and expertise. |
| LC-MS/MS | Other Internal Standards (e.g., structural analogs) | Moderate to High | Variable, dependent on the choice of standard. | Improved specificity over immunoassays. | Potential for differential ionization suppression or extraction recovery compared to the analyte. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | None | Lower | Higher variability (often >15% CV) | High throughput, relatively inexpensive. | Susceptible to cross-reactivity with other metabolites, leading to overestimated results.[6][8] |
| RIA (Radioimmunoassay) | None | Lower | Higher variability | Historically used, good sensitivity. | Involves radioactive materials, prone to cross-reactivity.[9] |
Experimental Protocols
A robust analytical method relies on a well-defined experimental protocol. Below is a detailed methodology for the quantification of aMT6s using LC-MS/MS with a d4-aMT6s internal standard, along with a general outline for immunoassay-based methods for comparison.
LC-MS/MS with d4-aMT6s Internal Standard
This method involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by chromatographic separation and mass spectrometric detection.[4]
1. Sample Preparation:
- Aliquots of urine samples are spiked with a known concentration of d4-aMT6s internal standard solution.
- Samples are diluted with a suitable buffer (e.g., phosphate buffer).
- The mixture is then subjected to solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.
- The analyte and internal standard are eluted from the SPE cartridge with an organic solvent (e.g., methanol).
- The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate) and an organic component (e.g., acetonitrile).[11]
- Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[4] Quantification is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both aMT6s and the d4-aMT6s internal standard.[4] aMT6s is typically monitored in negative ionization mode.[11]
3. Data Analysis:
- The concentration of aMT6s in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of aMT6s and a constant concentration of the d4-aMT6s internal standard.
Immunoassay (ELISA) Method
This method relies on the competitive binding of aMT6s and a labeled aMT6s conjugate to a limited number of antibody binding sites.
1. Sample Preparation:
- Urine samples are typically diluted to fall within the dynamic range of the assay.[12]
2. Assay Procedure:
- Diluted samples, standards, and controls are added to microplate wells coated with anti-aMT6s antibodies.
- An enzyme-conjugated aMT6s is added to each well.
- During incubation, the sample aMT6s and the enzyme-conjugated aMT6s compete for binding to the antibodies.
- The wells are washed to remove unbound components.
- A substrate solution is added, which reacts with the enzyme to produce a colored product.
- The intensity of the color is inversely proportional to the concentration of aMT6s in the sample.
3. Data Analysis:
- The absorbance is read using a microplate reader, and the concentration of aMT6s is determined by interpolating from a standard curve.
Workflow for aMT6s Measurement using LC-MS/MS with d4-Standard
Caption: Analytical workflow for 6-sulfatoxymelatonin (aMT6s) quantification.
Signaling Pathway of Melatonin Metabolism
Caption: Major metabolic pathway of melatonin.
References
- 1. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brighamandwomens.org [brighamandwomens.org]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of melatonin and 6-sulphatoxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin [jstage.jst.go.jp]
- 11. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Association of Urinary 6-Sulfatoxymelatonin (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PMC [pmc.ncbi.nlm.nih.gov]
Urinary aMT6s as a Surrogate for Plasma Melatonin: A Comparative Guide for Researchers
A comprehensive analysis of the correlation between urinary 6-sulfatoxymelatonin (aMT6s) and plasma melatonin, providing researchers, scientists, and drug development professionals with a comparative guide to aid in the selection of appropriate biomarkers for circadian rhythm assessment.
The measurement of melatonin, a key hormone in regulating the sleep-wake cycle, is crucial in various fields of research. While plasma melatonin is considered the gold standard for assessing circadian rhythmicity, its collection is invasive and requires sampling during the night, posing logistical challenges in large-scale studies.[1] Consequently, the measurement of urinary 6-sulfatoxymelatonin (aMT6s), the primary metabolite of melatonin, has emerged as a non-invasive and practical alternative.[2] This guide provides a detailed comparison of urinary aMT6s and plasma melatonin levels, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their study designs.
Correlation Between Urinary aMT6s and Plasma Melatonin
Numerous studies have established a strong positive correlation between nocturnal plasma melatonin levels and the concentration of aMT6s in the first morning urine void. This correlation underpins the utility of urinary aMT6s as a reliable surrogate marker for circulating melatonin.
Several studies have quantified this relationship, consistently demonstrating a high degree of correlation. For instance, combining morning urinary melatonin and aMT6s has been shown to account for 72% of the variance in total nocturnal plasma melatonin.[1][3] Research has reported significant correlation coefficients (r) between 24-hour urinary aMT6s excretion and the area under the curve of plasma melatonin profiles, with values such as 0.75 and 0.76.[3][4][5] This strong association validates the use of urinary aMT6s measurements to assess pineal gland melatonin production in humans.[5]
While a single morning urine sample can effectively reflect the cumulative nocturnal melatonin production, it does not capture the temporal dynamics of melatonin secretion, such as the precise onset, peak, and duration of the nocturnal rise.[3] For studies requiring this level of detail, repeated plasma or saliva sampling throughout the night remains the preferred method.
Comparative Data Summary
The following table summarizes key quantitative data from studies investigating the correlation between urinary aMT6s and plasma melatonin levels.
| Study (Reference) | Sample Size | Plasma Melatonin Metric | Urinary aMT6s Metric | Correlation (r) | Key Finding |
| Graham et al.[3] | 78 men | Total nocturnal plasma melatonin | Morning urinary aMT6s (creatinine corrected) & urinary melatonin | 0.85 (combined) | Combining urinary measures accounted for 72% of the variance in total plasma melatonin. |
| Bojkowski et al.[3][4] | 22 healthy volunteers | Area under the curve (24-h plasma melatonin) | Total 24-h urinary aMT6s excretion | 0.75 | A significant correlation was found between total 24-h urinary aMT6s excretion and the overall plasma melatonin profile. |
| Markey et al.[3] | 22 women | Nighttime peak plasma melatonin | 24-h urinary conjugated 6-hydroxymelatonin | 0.76 | Validates the use of urinary metabolite levels to assess pineal gland production of melatonin. |
| Nowak et al.[3] | Not specified | Serum melatonin (2-4h intervals over 26h) | Urinary aMT6s (2-4h intervals over 26h) | Significant correlation | Demonstrates a strong agreement between serum melatonin and urinary aMT6s when measured over a 24-hour period. |
Experimental Protocols
Accurate and reliable measurement of melatonin and its metabolites is fundamental to research in this field. Below are detailed methodologies for the key analytical techniques used.
Measurement of Urinary 6-Sulfatoxymelatonin (aMT6s)
1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A competitive immunoassay where aMT6s in the urine sample competes with a known amount of enzyme-labeled aMT6s for binding to a limited number of antibodies coated on a microplate. The amount of bound enzyme is inversely proportional to the concentration of aMT6s in the sample.
-
Sample Collection: First morning void urine samples are typically collected.[2] For 24-hour excretion, all urine is collected over a 24-hour period.
-
Procedure (Example using a commercial kit):
-
Urine samples are diluted (e.g., 1:200) with an incubation buffer.
-
Aliquots of diluted samples, calibrators, and controls are added to the antibody-coated microplate wells.
-
Biotinylated aMT6s and a specific rabbit anti-aMT6s antibody are added, and the plate is incubated. During this time, the sample/calibrator aMT6s and the biotinylated aMT6s compete for binding to the antibody.
-
The plate is washed to remove unbound components.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the captured biotinylated aMT6s.
-
After another washing step, a substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a color change.
-
The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of aMT6s is determined by comparing the sample absorbance to a standard curve.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This method offers high specificity and sensitivity. Urine samples are first subjected to liquid chromatography to separate aMT6s from other urinary components. The separated analyte is then introduced into a mass spectrometer, where it is ionized, fragmented, and detected based on its specific mass-to-charge ratio.
-
Sample Preparation:
-
Urine samples may be deconjugated using β-glucuronidase/arylsulfatase to measure total 6-hydroxymelatonin.
-
Solid-phase extraction (SPE) is often used to purify and concentrate the analyte from the urine matrix.
-
-
Procedure:
-
An internal standard (e.g., deuterated aMT6s) is added to the samples, calibrators, and controls.
-
The prepared samples are injected into the LC system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The eluent from the LC is directed to the mass spectrometer.
-
Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for aMT6s and the internal standard.
-
Measurement of Plasma Melatonin
1. Radioimmunoassay (RIA)
-
Principle: A competitive immunoassay where melatonin in a plasma sample competes with a radiolabeled (e.g., ¹²⁵I-melatonin) melatonin for binding to a limited amount of specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of melatonin in the sample.
-
Sample Collection: Blood samples are collected in EDTA or heparin tubes, typically under dim light conditions to avoid suppressing melatonin production. Plasma is separated by centrifugation.
-
Procedure:
-
Melatonin is often extracted from the plasma using an organic solvent like chloroform or through solid-phase extraction.
-
The extracted sample (or unextracted plasma in some protocols), calibrators, and controls are incubated with the anti-melatonin antibody and the radiolabeled melatonin tracer.
-
After incubation, the antibody-bound fraction is precipitated using a second antibody.
-
The mixture is centrifuged, and the supernatant (unbound fraction) is decanted.
-
The radioactivity of the pellet (bound fraction) is measured using a gamma counter.
-
The concentration of melatonin in the samples is determined by comparing the measured radioactivity to a standard curve.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: A highly specific and sensitive method. Melatonin is extracted from plasma and then derivatized to make it volatile. The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated melatonin derivative then enters a mass spectrometer for detection and quantification.
-
Sample Preparation:
-
Melatonin is extracted from plasma.
-
The extract is derivatized, for example, with pentafluoropropionic anhydride (PFPA), to increase its volatility and improve its chromatographic properties.
-
-
Procedure:
-
The derivatized sample is injected into the GC-MS system.
-
The sample is separated on a capillary column.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of the melatonin derivative, enhancing sensitivity and specificity.
-
The concentration of melatonin is determined by comparing the peak area of the sample to that of a standard curve.
-
Visualizing the Pathways and Workflows
To further clarify the relationship between melatonin and aMT6s and the experimental processes, the following diagrams are provided.
Conclusion
The measurement of urinary aMT6s offers a robust, non-invasive, and cost-effective method for assessing nocturnal melatonin production, making it an excellent surrogate for plasma melatonin in many research settings, particularly large-scale epidemiological studies.[1][2] The strong correlation between urinary aMT6s and plasma melatonin is well-documented.[3][4][5][6] However, for studies requiring high-resolution temporal data on melatonin secretion, direct measurement of plasma or salivary melatonin remains the method of choice. The selection of the appropriate biomarker and analytical method should be guided by the specific research question, logistical constraints, and the required level of detail for the circadian assessment.
References
- 1. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of melatonin in pharmaceutical formulations and human plasma by gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay of bound and free melatonin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary GC-MS determination of melatonin in several pharmaceutical tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sceti.co.jp [sceti.co.jp]
- 6. Analysis of melatonin in human plasma by gas chromatography negative chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Urinary 6-Sulfatoxymelatonin: A Comparative Guide to Reference Ranges in Healthy Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of urinary 6-sulfatoxymelatonin (aMT6s) reference ranges in healthy individuals. Urinary aMT6s is the major metabolite of melatonin and serves as a reliable biomarker for endogenous melatonin production.[1][2] Understanding its normal physiological range across different populations is crucial for research in areas such as circadian rhythm disorders, sleep studies, and the potential therapeutic applications of melatonin. This document summarizes quantitative data from key studies, details common experimental protocols, and provides visual representations of the melatonin metabolic pathway and analytical workflows.
Comparative Reference Ranges for Urinary 6-Sulfatoxymelatonin
The following table summarizes urinary aMT6s reference ranges from a meta-analysis of 68 studies, providing a robust overview across different age groups.[1][2] The most common and reliable method for evaluating nocturnal melatonin production is the measurement of aMT6s in the first morning void, corrected for creatinine.[1]
| Age Group | Mean aMT6s (ng/mg creatinine) | 95% Confidence Interval (ng/mg creatinine) | Key Observations |
| 1-5 years | High and variable | Wide range | aMT6s excretion is highest during early childhood.[1] |
| 6-12 years | Moderately high | Narrows with age | Levels begin to decline from the peak in early childhood. |
| 13-19 years | Declining | Continues to narrow | A gradual decline is observed throughout adolescence.[1] |
| 20-50 years | Stable decline | Relatively consistent | Levels continue to gradually decrease.[1] |
| 51-60 years | Continued decline | Consistent | The gradual decline persists into the sixth decade.[1] |
| >60 years | Stagnation and slight increase | Variable | The decline stagnates, and a limited increase may be observed.[1] |
Note: No significant gender differences in aMT6s values have been consistently found.[1]
Experimental Protocols for Urinary 6-Sulfatoxymelatonin Analysis
The most widely used method for quantifying urinary aMT6s is the Enzyme-Linked Immunosorbent Assay (ELISA). The following table outlines a typical protocol for a competitive ELISA, a common format for aMT6s measurement. Specific details may vary between commercial kits.
| Step | Procedure |
| Sample Collection | Collect first morning void urine. For 24-hour excretion, collect all urine over a 24-hour period.[3] |
| Sample Storage | Samples can be stored at ≤-20°C for over a year. Avoid repeated freeze-thaw cycles. Some studies suggest storage at -80°C for long-term stability.[4] |
| Sample Preparation | Thaw frozen samples and mix thoroughly. Centrifuge to remove any particulate matter. Dilute urine samples (e.g., 1:200) with the provided incubation buffer. |
| Assay Procedure (Competitive ELISA) | 1. Add diluted samples, calibrators, and controls to microplate wells pre-coated with a capture antibody. 2. Add aMT6s-biotin conjugate and antiserum to all wells. 3. Incubate for a specified time (e.g., 3 hours) at 2-8°C to allow competition between sample aMT6s and biotinylated aMT6s for antibody binding. 4. Wash the plate to remove unbound reagents. 5. Add enzyme-labeled streptavidin (e.g., HRP-conjugate) and incubate. 6. Wash the plate again. 7. Add a substrate solution (e.g., TMB) and incubate to allow color development. The intensity of the color is inversely proportional to the amount of aMT6s in the sample. 8. Stop the reaction with a stop solution. 9. Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. |
| Data Analysis | Calculate the concentration of aMT6s in the samples by comparing their absorbance to a standard curve generated from the calibrators. Correct for creatinine concentration to normalize for urine dilution. |
Melatonin Metabolism and Excretion Pathway
The following diagram illustrates the synthesis of melatonin from tryptophan and its subsequent metabolism in the liver to 6-sulfatoxymelatonin, which is then excreted in the urine.
Caption: Melatonin is synthesized from tryptophan, metabolized in the liver to aMT6s, and excreted in the urine.
Experimental Workflow for Urinary aMT6s Analysis
This diagram outlines the typical workflow for the analysis of urinary 6-sulfatoxymelatonin, from sample acquisition to data interpretation.
Caption: Workflow for urinary aMT6s analysis from sample collection to data interpretation.
References
- 1. Reference intervals for 6-sulfatoxymelatonin in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Normative data on the daily profile of urinary 6-sulfatoxymelatonin in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary 6-Sulfatoxymelatonin Levels and Risk of Breast Cancer in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Sulfatoxy Melatonin-d4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Sulfatoxy Melatonin-d4, a deuterated derivative of a key melatonin metabolite. By adhering to these procedural steps, you can minimize risks and maintain a safe research environment.
When working with this compound, a compound intended for research use only, it is crucial to treat it with the care required for handling physiologically active substances. Although specific hazard information for this deuterated compound is limited, the safety precautions for melatonin and its analogs should be strictly followed.
Personal Protective Equipment (PPE) and Engineering Controls
A risk assessment should always precede the handling of any chemical to determine the necessary level of protection. The following table summarizes the recommended PPE and engineering controls for handling this compound, based on available safety data for similar compounds.
| Control Type | Recommendation | Source |
| Ventilation | Work in a well-ventilated area. Good general ventilation is typically adequate to control airborne contaminants. | [1] |
| Eye Protection | Wear safety glasses with side shields or chemical goggles that comply with OSHA 1910.133 or European Standard EN166. | [2][3] |
| Hand Protection | Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) tested to a relevant standard such as EN 374 (Europe) or F739 (US). | [1][2] |
| Body Protection | A standard laboratory coat is recommended. For larger quantities or where there is a risk of significant skin contamination, additional protective clothing may be necessary. | [1][4] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used. | [1][3] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to prevent contamination and ensure personal safety.
Preparation and Handling:
-
Review the Safety Data Sheet (SDS): Before use, thoroughly read the SDS for melatonin and its analogs to be aware of all potential hazards.
-
Designated Area: Conduct all work with this compound in a designated area of the laboratory.
-
Personal Hygiene: Avoid all personal contact with the substance, including inhalation and ingestion.[2] Do not eat, drink, or smoke in the handling area.[1] Always wash hands thoroughly with soap and water after handling.[2]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3]
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Control and Clean-up: For a dry spill, use dry clean-up procedures to avoid generating dust.[2] Collect the residue and place it in a sealed, labeled container for disposal.[2] For a wet spill, absorb the material with an inert substance and place it in a labeled container. Wash the spill area thoroughly with water.[2]
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: If dust is inhaled, move the individual to fresh air.[2] If irritation or discomfort persists, seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin immediately with plenty of water.[1]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 10 minutes, removing contact lenses if present.[1]
-
Ingestion: Rinse the mouth thoroughly with water.[1] Do not induce vomiting.[1] Seek medical attention.
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
-
Waste Identification: All waste containing this compound should be treated as hazardous chemical waste.[5]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.[5] Ensure the container is compatible with the waste material.
-
Segregation: Do not mix this waste with other incompatible waste streams.[6]
-
Disposal: Dispose of the chemical waste through a licensed hazardous material disposal company, following all federal, state, and local regulations.[7] Empty containers that held the substance should be triple-rinsed, with the rinsate collected as hazardous waste, before being discarded.[6]
Experimental Workflow for Safe Handling of this compound
References
- 1. innophos.com [innophos.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
